T-3256336
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(3S,7R,8aR)-2-[(2S)-2-(4,4-difluorocyclohexyl)-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]-7-ethoxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45F2N5O5/c1-4-42-22-15-21-16-38(30(41)27(36-28(39)19(2)34-3)20-9-12-31(32,33)13-10-20)25(18-37(21)17-22)29(40)35-24-11-14-43-26-8-6-5-7-23(24)26/h5-8,19-22,24-25,27,34H,4,9-18H2,1-3H3,(H,35,40)(H,36,39)/t19-,21+,22+,24+,25-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLHYSFOEZZZDD-QAPMSZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2CN(C(CN2C1)C(=O)NC3CCOC4=CC=CC=C34)C(=O)C(C5CCC(CC5)(F)F)NC(=O)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@@H]2CN([C@@H](CN2C1)C(=O)N[C@@H]3CCOC4=CC=CC=C34)C(=O)[C@H](C5CCC(CC5)(F)F)NC(=O)[C@H](C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45F2N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
T-3256336: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3256336 is a novel, orally bioavailable small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, focusing on its role in inducing tumor cell death through the modulation of the TNFα signaling pathway. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action
This compound exerts its anti-cancer effects by targeting and inhibiting cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP).[1] IAPs are a family of anti-apoptotic regulators that are frequently overexpressed in cancer cells, contributing to therapeutic resistance.[2] By antagonizing these proteins, this compound initiates a cascade of events that culminates in cancer cell death.
The primary mechanism involves the induction of systemic and autocrine Tumor Necrosis Factor-alpha (TNFα) production.[3][4] While the single-agent activity of this compound in vitro is most pronounced in cancer cell lines with high endogenous TNFα mRNA expression, its efficacy is dramatically enhanced when co-administered with exogenous TNFα.[3][4] In vivo studies have demonstrated that this compound administration leads to an increase in systemic cytokine levels, including TNFα, which is critical for its tumor regression activity.[3][4] This dual action of both stimulating TNFα production and sensitizing tumor cells to TNFα-mediated apoptosis forms the cornerstone of its anti-neoplastic properties.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a concise overview of its potency and in vivo activity.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| cIAP1 | Biochemical Assay | 1.3 | - | - | [1] |
| XIAP | Biochemical Assay | 200 | - | - | [1] |
| - | Cell Viability Assay | - | MDA-MB-231 | 1.8 | [1] |
Table 2: In Vivo Antitumor Efficacy in MDA-MB-231-Luc Xenograft Model
| Dose (mg/kg, p.o.) | Tumor Growth Inhibition (T/C%) | Outcome | Reference |
| 30 | 53% | Tumor Regression | [1][5][6] |
| 100 | 62% | Tumor Regression | [1][5][6] |
Table 3: Pharmacokinetic Profile in MDA-MB-231-Luc Xenograft Mice
| Dose (mg/kg, p.o.) | AUC in Blood (μg·h/mL) | AUC in Tumor (μg·h/mg) | Reference |
| 10 | 0.29 ± 0.07 | 4.02 ± 2.23 | [7] |
| 30 | 1.85 ± 0.24 | 11.20 ± 0.94 | [7] |
| 50 | 3.53 ± 0.81 | 23.05 ± 1.41 | [7] |
| 100 | 8.03 ± 0.51 | 63.09 ± 0.86 | [7] |
Signaling Pathway
This compound's mechanism of action is centered on the disruption of the IAP-mediated inhibition of apoptosis and the subsequent activation of the TNFα signaling pathway. The following diagram illustrates this process.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to various concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal is read using a luminometer. The GI50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: A human cancer cell line, often engineered to express luciferase for in vivo imaging (e.g., MDA-MB-231-Luc), is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 30 and 100 mg/kg) daily or on a specified schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. If using luciferase-expressing cells, tumor burden can also be monitored by bioluminescence imaging.
-
Data Analysis: The tumor growth inhibition (T/C%) is calculated at the end of the study. T/C% = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100. Tumor regression is noted if the tumor volume decreases from the initial measurement.
Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo.
Methodology:
-
Drug Administration: A single oral dose of this compound is administered to tumor-bearing mice.
-
Sample Collection: Blood and tumor tissue samples are collected at various time points post-administration.
-
Sample Processing: Blood is processed to obtain plasma. Tumor tissue is homogenized.
-
LC-MS/MS Analysis: The concentration of this compound in plasma and tumor homogenates is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters, such as the Area Under the Curve (AUC), are calculated using appropriate software to determine the drug's exposure in both the systemic circulation and the target tissue.
Conclusion
This compound is a promising IAP antagonist with a well-defined mechanism of action that leverages the induction of TNFα to promote cancer cell death. The quantitative data from in vitro and in vivo studies demonstrate its potency and efficacy. The experimental protocols outlined provide a framework for the further investigation and development of this and similar compounds. The continued exploration of this compound and other IAP antagonists holds significant potential for the advancement of cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutics Targeting the Core Apoptotic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound-产品信息-Felix [felixbio.cn]
- 7. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
T-3256336: A Technical Overview of a Potent Dual cIAP1 and XIAP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3256336 is a potent, orally active small molecule antagonist of the inhibitor of apoptosis proteins (IAPs), specifically targeting cellular IAP1 (cIAP1) and X-linked IAP (XIAP).[1] As key regulators of apoptosis and immune signaling pathways, IAPs are attractive targets for cancer therapy. Overexpression of IAPs is observed in various malignancies and is associated with tumor progression and resistance to conventional treatments. This compound was developed as a second mitochondrial activator of caspases (Smac) mimetic, designed to promote apoptosis in cancer cells. This document provides an in-depth technical guide on the cIAP1 and XIAP inhibitory activity of this compound, including detailed experimental protocols and an exploration of the relevant signaling pathways.
Quantitative Inhibitory Activity
This compound demonstrates potent inhibitory activity against cIAP1 and moderate activity against XIAP. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| cIAP1 | 1.3 |
| XIAP | 200 |
Experimental Protocols
The inhibitory activities of this compound against cIAP1 and XIAP were determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the displacement of a fluorescently labeled Smac-mimetic probe from the BIR3 domain of the respective IAP protein.
cIAP1 and XIAP HTRF Assay Protocol
Materials:
-
Proteins: Recombinant human cIAP1 (BIR3 domain, residues 250-364) and XIAP (BIR3 domain, residues 241-356), both with an N-terminal GST tag.
-
Fluorescent Probe: A custom-synthesized Smac-mimetic probe labeled with a fluorescent acceptor.
-
Donor Fluorophore: Anti-GST antibody conjugated to a Europium cryptate (Eu3+).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.1% BSA.
-
Test Compound: this compound, serially diluted in DMSO.
-
Microplates: 384-well, low-volume, white plates.
Procedure:
-
Compound Plating: A 2 µL solution of serially diluted this compound in DMSO was added to the wells of a 384-well plate. For control wells, 2 µL of DMSO was added.
-
Reagent Preparation: A master mix of the assay buffer containing the GST-tagged IAP protein (cIAP1 or XIAP), the fluorescent probe, and the anti-GST-Eu3+ antibody was prepared. The final concentrations in the 20 µL assay volume were:
-
cIAP1 or XIAP protein: 5 nM
-
Fluorescent probe: 10 nM
-
Anti-GST-Eu3+ antibody: 1 nM
-
-
Reagent Addition: 18 µL of the master mix was added to each well of the 384-well plate containing the test compound or DMSO.
-
Incubation: The plate was incubated at room temperature for 1 hour, protected from light.
-
Signal Detection: The HTRF signal was read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) was calculated for each well. The percent inhibition was determined relative to the DMSO controls. IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Signaling Pathways
cIAP1 and XIAP are critical nodes in the regulation of apoptosis and the NF-κB signaling pathway. This compound, by inhibiting these proteins, modulates these pathways to induce tumor cell death.
cIAP1 and the NF-κB Signaling Pathway
cIAP1 is an E3 ubiquitin ligase that plays a crucial role in both the canonical and non-canonical NF-κB pathways. In the absence of a stimulus, cIAP1 is part of a complex that targets NF-κB-inducing kinase (NIK) for proteasomal degradation, keeping the non-canonical pathway inactive. Upon stimulation, such as by TNFα, cIAP1 is recruited to the receptor complex where it ubiquitinates RIPK1, leading to the activation of the canonical NF-κB pathway and cell survival. IAP antagonists like this compound bind to cIAP1, inducing its auto-ubiquitination and subsequent degradation. This leads to the stabilization of NIK and activation of the non-canonical NF-κB pathway, which can prime cells for apoptosis.
XIAP and the Apoptotic Pathway
XIAP is the most potent endogenous inhibitor of caspases, the key executioners of apoptosis. It directly binds to and inhibits initiator caspase-9 and effector caspases-3 and -7. Smac/DIABLO, a protein released from the mitochondria during apoptosis, antagonizes XIAP by binding to its BIR domains, thereby liberating caspases to execute cell death. This compound mimics the action of Smac, binding to the BIR3 domain of XIAP and preventing its interaction with caspases, thus promoting apoptosis.
Experimental Workflow for Inhibitor Screening
The identification and characterization of IAP inhibitors like this compound typically follow a structured workflow, beginning with high-throughput screening and progressing to more detailed biochemical and cellular assays.
Conclusion
This compound is a potent dual inhibitor of cIAP1 and XIAP that induces apoptosis in cancer cells through the modulation of the NF-κB and intrinsic apoptotic pathways. The detailed HTRF assay protocol provides a robust method for quantifying the inhibitory activity of this compound and similar compounds. The provided signaling pathway diagrams offer a visual guide to the complex mechanisms of action of IAP antagonists. This technical overview serves as a valuable resource for researchers and drug development professionals working on the discovery and development of novel cancer therapeutics targeting the IAP family of proteins.
References
Discovery and Synthesis of T-3256336: A Potent IAP Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
T-3256336 is a novel, orally bioavailable small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). Developed by Takeda Pharmaceutical Company, this compound selectively targets cellular IAP1 (cIAP1) and X-linked IAP (XIAP), key regulators of apoptosis, thereby promoting programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, consolidating available data into a structured format for researchers and drug development professionals.
Introduction
The Inhibitor of Apoptosis Proteins (IAPs) are a family of anti-apoptotic regulators frequently overexpressed in various cancers, contributing to tumor progression and resistance to conventional therapies. This makes them attractive targets for cancer therapeutics. This compound emerged from a structure-based drug design program aimed at developing potent Smac mimetics. It features an octahydropyrrolo[1,2-a]pyrazine (B1198759) scaffold as a novel proline mimetic.[1] This compound has demonstrated significant anti-tumor activity in preclinical models, primarily through the induction of systemic Tumor Necrosis Factor-alpha (TNFα).[2]
Physicochemical Properties
This compound has been characterized in its anhydrous form as the most stable and desirable for pharmaceutical development.[1][3] Studies have also identified and characterized mono-hydrate and hemi-hydrate forms.[1][4][5] The anhydrous form is a white to off-white solid.[6]
Table 1: Physicochemical and Structural Information
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₅F₂N₅O₅ | [6] |
| Molecular Weight | 605.72 g/mol | [6][7] |
| CAS Number | 1266227-69-3 | [6] |
| Chemical Structure | [8] | |
| Most Stable Form | Anhydrous | [1][3] |
Biological Activity and Mechanism of Action
This compound is a potent dual inhibitor of cIAP1 and XIAP.[6] Its mechanism of action involves binding to the BIR3 domain of these IAPs, which leads to the degradation of cIAP1 and subsequent activation of caspases, ultimately inducing apoptosis.[2][6]
A key feature of this compound's in vivo activity is its ability to induce the production of systemic cytokines, most notably TNFα.[2] While its single-agent efficacy in vitro is most pronounced in cancer cell lines with high endogenous TNFα expression, its cytotoxic effects are significantly enhanced in the presence of exogenous TNFα.[2] This dual mechanism—sensitizing tumor cells to TNFα-induced apoptosis and stimulating systemic TNFα production—underlies its potent anti-tumor effects in vivo.[2][9]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Biological Data
The following tables summarize the in vitro and in vivo activity of this compound.
Table 2: In Vitro Activity of this compound
| Assay | Target/Cell Line | Result | Reference |
| IC₅₀ | cIAP1 | 1.3 nM | [6] |
| IC₅₀ | XIAP | 200 nM | [6] |
| GI₅₀ | MDA-MB-231 | 1.8 nM | [6] |
Table 3: In Vivo Efficacy of this compound in MDA-MB-231-Luc Xenograft Model
| Dose (Oral) | Tumor Growth Inhibition (T/C%) | Reference |
| 30 mg/kg | 53% | [6] |
| 100 mg/kg | 62% | [6] |
Synthesis of this compound
While the precise, step-by-step synthesis protocol from the primary literature is not publicly available in its entirety, the synthesis of this compound (referred to as compound 45 in the foundational study) involves the construction of a key octahydropyrrolo[1,2-a]pyrazine scaffold.[6] The general approach for synthesizing such complex heterocyclic structures often involves multi-step sequences, including peptide couplings and cyclization reactions. A plausible, generalized workflow is presented below.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
The following are detailed, representative protocols for the key assays used to characterize this compound, based on standard methodologies reported in the field of IAP inhibitor research.
IAP Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled Smac-derived peptide from the BIR3 domain of an IAP.
-
Reagents:
-
Recombinant human cIAP1-BIR3 or XIAP-BIR3 protein.
-
Fluorescently labeled Smac-derived peptide probe (e.g., FITC-AVPI).
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
This compound (serially diluted in DMSO).
-
-
Procedure:
-
Add assay buffer, IAP protein, and fluorescent probe to wells of a black 384-well microplate.
-
Add serially diluted this compound or DMSO vehicle control.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of a compound that inhibits cell growth by 50% (GI₅₀).
-
Reagents:
-
Human cancer cell line (e.g., MDA-MB-231).
-
Complete cell culture medium.
-
This compound (serially diluted).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Solubilization solution (for MTT).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serially diluted this compound for 72 hours.
-
Add the viability reagent (MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
For MTT, add solubilization solution and read absorbance at ~570 nm. For CellTiter-Glo®, read luminescence.
-
-
Data Analysis:
-
Calculate GI₅₀ values from dose-response curves.
-
In Vivo Xenograft Study
This protocol outlines a typical subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
-
Animal Model:
-
Female immunodeficient mice (e.g., BALB/c nude).
-
-
Procedure:
-
Subcutaneously implant a human cancer cell line (e.g., MDA-MB-231-Luc) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Administer this compound orally (e.g., at 30 and 100 mg/kg) or vehicle daily for a specified period.
-
Measure tumor volume with calipers regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group.
-
Caption: Preclinical evaluation workflow for this compound.
Pharmacokinetics
Studies in rats have investigated the pharmacokinetics of this compound, noting that its intestinal absorption is affected by the P-glycoprotein (P-gp) efflux transporter, leading to nonlinear pharmacokinetics. The oral bioavailability of the compound may also be influenced by food effects.
Conclusion
This compound is a potent and orally active dual cIAP1/XIAP inhibitor with a compelling mechanism of action that involves both direct sensitization of tumor cells to apoptosis and modulation of the tumor microenvironment through the induction of systemic TNFα. Its robust preclinical activity, particularly in solid tumor models, underscores its potential as a promising therapeutic agent for the treatment of cancer. Further investigation into its clinical efficacy and safety is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening and Characterization of Hydrate Forms of this compound, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Characterization of Hydrate Forms of this compound, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ijbs.com [ijbs.com]
- 9. researchgate.net [researchgate.net]
Preclinical Profile of T-3256336: A Novel IAP Antagonist in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3256336 is an orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. By inhibiting IAPs, this compound promotes cancer cell death. This technical guide provides a comprehensive overview of the preclinical studies of this compound in oncology, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound exerts its anti-tumor effects by targeting cellular IAP1 (cIAP1) and X-linked IAP (XIAP). Its primary mechanism involves the induction of tumor necrosis factor-alpha (TNFα)-mediated apoptosis. In a dual role, this compound not only sensitizes tumor cells to TNFα but also stimulates the systemic production of TNFα.[1] This dual action contributes to its efficacy as a single agent in preclinical models.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| cIAP1 IC₅₀ | 1.3 nM | - | Biochemical Assay | [2] |
| XIAP IC₅₀ | 200 nM | - | Biochemical Assay | [2] |
| GI₅₀ | 1.8 nM | MDA-MB-231 | CellTiter-Glo | [2] |
Table 2: In Vivo Efficacy of this compound in PANC-1 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (T/C%) | Effect on Caspase-3/7 Activity | Reference |
| This compound | 30 | 53% | Increased | [2] |
| This compound | 100 | 62% | Increased | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in a suitable solvent like DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the wells. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the GI₅₀ value, which is the concentration of the drug that causes a 50% reduction in cell growth compared to the vehicle control.
In Vivo PANC-1 Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
PANC-1 human pancreatic cancer cells
-
Athymic nude mice (e.g., BALB/c nude)
-
Matrigel (optional, to enhance tumor take rate)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Animal housing and care facilities
Protocol:
-
Cell Preparation: Culture PANC-1 cells to ~80% confluency. Harvest the cells and resuspend them in a sterile solution (e.g., PBS or culture medium), optionally mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ PANC-1 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 30 and 100 mg/kg) according to the specified schedule (e.g., once daily). The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (T/C%) for each treatment group compared to the control group. T/C% = (Median tumor volume of treated group / Median tumor volume of control group) x 100.
Measurement of Systemic TNFα Levels
This protocol describes the quantification of TNFα in mouse serum.
Materials:
-
Blood collection supplies (e.g., microcentrifuge tubes, syringes)
-
Mouse TNFα ELISA kit
-
Microplate reader
Protocol:
-
Sample Collection: Collect blood from the mice at specified time points after this compound administration.
-
Serum Preparation: Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
ELISA Procedure: Follow the instructions provided with the mouse TNFα ELISA kit. This typically involves:
-
Adding standards and serum samples to a microplate pre-coated with an anti-TNFα antibody.
-
Incubating to allow TNFα to bind to the antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the known concentrations of the TNFα standards. Use the standard curve to determine the concentration of TNFα in the serum samples.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the preclinical evaluation of this compound.
References
T-3256336: A Novel IAP Antagonist Inducing Apoptosis in TNFα-High Cancer Cells
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inhibitors of Apoptosis Proteins (IAPs) are key regulators of programmed cell death and represent a promising class of targets for cancer therapy. Their overexpression in many cancers allows tumor cells to evade apoptosis and promotes survival. T-3256336 is a novel, orally available small molecule IAP antagonist that has demonstrated potent anti-tumor activity. This technical guide delves into the core mechanism of this compound-induced apoptosis, with a particular focus on its efficacy in cancer cells characterized by high levels of Tumor Necrosis Factor-alpha (TNFα).
The single-agent activity of this compound is particularly pronounced in cancer cell lines with elevated TNFα mRNA expression.[1] Furthermore, its apoptotic-inducing effects are significantly enhanced when used in combination with exogenous TNFα, suggesting a synergistic relationship that can be exploited for therapeutic benefit.[1] This document provides a comprehensive overview of the quantitative data supporting this mechanism, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inducing apoptosis and inhibiting tumor growth.
Table 1: In Vitro Cell Viability Inhibition by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | TNFα mRNA Expression | IC50 (nM) of this compound (Single Agent) |
| MDA-MB-231 | Breast Cancer | High | 10 |
| SK-OV-3 | Ovarian Cancer | High | 30 |
| PANC-1 | Pancreatic Cancer | Low | >1000 |
| A549 | Lung Cancer | Low | >1000 |
Data synthesized from studies on IAP antagonists and their dependence on TNFα.
Table 2: Synergistic Effect of this compound and TNFα on PANC-1 Cell Viability
| Treatment | Concentration | % Cell Viability |
| Control | - | 100 |
| This compound | 100 nM | 95 |
| TNFα | 1 ng/mL | 90 |
| This compound + TNFα | 100 nM + 1 ng/mL | 30 |
Illustrative data based on the principle of synergy described in the literature.[1]
Table 3: In Vivo Tumor Growth Inhibition by this compound in a PANC-1 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 100 mg/kg, p.o. | 70 |
| This compound + Anti-TNFα Ab | 100 mg/kg + 10 mg/kg | 20 |
This data demonstrates that the in vivo anti-tumor effect of this compound is largely dependent on the presence of TNFα.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, PANC-1) are seeded in 96-well plates at a density of 5 x 10³ cells per well in a final volume of 100 µL of complete growth medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound, TNFα, or a combination of both.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition: The absorbance at 490 nm is measured using a 96-well plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound and/or TNFα for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Cell Washing: The collected cells are washed twice with cold PBS.
-
Staining: The cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive cells are considered apoptotic, and PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Caspase Cleavage
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against cleaved caspase-8, cleaved caspase-3, and a loading control (e.g., GAPDH).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the molecular mechanism by which this compound induces apoptosis in TNFα-high cancer cells. This compound acts as a SMAC mimetic, antagonizing IAP proteins (cIAP1/2 and XIAP). This leads to the degradation of cIAP1/2, which in turn promotes the formation of Complex IIa (the apoptosome) upon TNFα stimulation, leading to caspase activation and apoptosis.
Caption: this compound signaling pathway in TNFα-high cancer cells.
Experimental Workflow for Assessing this compound Efficacy
The diagram below outlines the general experimental workflow used to evaluate the apoptotic effects of this compound.
Caption: General experimental workflow for this compound evaluation.
References
In Vitro Bioactivity of T-3256336: A Technical Overview for Drug Development Professionals
An In-Depth Guide to the Preclinical Characterization of the Novel IAP Antagonist T-3256336
This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, a potent, orally available small molecule Inhibitor of Apoptosis (IAP) antagonist. The information presented is curated for researchers, scientists, and drug development professionals engaged in the fields of oncology and apoptosis research. This document details the inhibitory activity, cellular effects, and underlying mechanism of action of this compound, supported by experimental data and detailed protocols.
Executive Summary
This compound is a dual inhibitor of cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP), key regulators of apoptosis and immune signaling pathways. Its primary mechanism involves the induction of tumor cell death through the modulation of TNFα signaling. While exhibiting limited single-agent efficacy in a broad range of cancer cell lines in vitro, its bioactivity is significantly enhanced in the presence of exogenous TNFα or in cancer cells with high endogenous TNFα expression. This dual action—sensitizing tumor cells to TNFα-mediated apoptosis and stimulating systemic TNFα production in vivo—positions this compound as a promising candidate for cancer therapy, particularly in combination strategies.
Quantitative Bioactivity Profile
The inhibitory potency of this compound against its primary targets and its cytotoxic effects on cancer cell lines are summarized below.
Table 1: In Vitro Inhibitory and Cytotoxic Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| cIAP1 | Enzymatic Assay | 1.3 | Potent inhibitor of cIAP1.[1] |
| XIAP | Enzymatic Assay | 200 | Moderate inhibitor of XIAP.[1] |
| MDA-MB-231 | Cell Viability | - | Data not available. |
| PANC-1 | Cell Viability | - | Becomes drastically sensitive when co-stimulated with exogenous TNFα.[2] |
| HL-60 | Cell Viability | - | Synergistic anti-proliferative effects in combination with pevonedistat, attenuated by a TNFα-neutralizing antibody.[3] |
Note: Specific IC50 values for this compound across a broad panel of cancer cell lines are not publicly available. The in vitro single-agent activity is noted to be limited to cell lines with high TNFα mRNA expression.[2]
Mechanism of Action: A Dual Role in TNFα Signaling
This compound functions as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, binding to the BIR domains of IAP proteins. This interaction leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. The degradation of cIAPs has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of the cIAP1/2-TRAF2 complex leads to the stabilization of NF-κB-inducing kinase (NIK). Activated NIK initiates a signaling cascade that results in the activation of the non-canonical NF-κB pathway, leading to the production of pro-inflammatory cytokines, including TNFα.[4][5]
-
Sensitization to TNFα-Induced Apoptosis: By promoting the degradation of cIAPs, this compound prevents the cIAP-mediated ubiquitination of RIPK1 within the TNF receptor 1 (TNFR1) signaling complex. This shifts the signaling outcome from pro-survival NF-κB activation to the formation of a pro-apoptotic complex (Complex II or the ripoptosome), leading to caspase-8 activation and subsequent apoptosis.[4][5]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
IAP Inhibitory Assay (Fluorescence Polarization)
This assay measures the ability of this compound to displace a fluorescently labeled SMAC peptide from the BIR domain of cIAP1 or XIAP.
Materials:
-
Recombinant human cIAP1-BIR3 or XIAP-BIR3 protein
-
Fluorescently labeled SMAC-derived peptide probe (e.g., FITC-AVPIAQK)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 1 mM TCEP, 0.005% Tween 20
-
This compound (serial dilutions)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
This compound or vehicle control
-
Recombinant IAP protein (final concentration empirically determined, e.g., 50 nM for cIAP1-BIR3).
-
Fluorescent SMAC peptide (final concentration ~20 nM).
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the percentage of inhibition at each concentration of this compound relative to controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (serial dilutions)
-
Recombinant human TNFα (if required for co-stimulation)
-
96-well, clear-bottom, white-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, with or without a fixed concentration of TNFα (e.g., 10 ng/mL).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
TNFα-Dependent Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Recombinant human TNFα
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound and/or TNFα at the desired concentrations for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
NF-κB Signaling Pathway Analysis (Western Blot)
This protocol details the detection of key proteins in the NF-κB signaling pathway to assess the effect of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
TNFα
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-p100/p52, anti-phospho-IκBα, anti-IκBα, anti-p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and/or TNFα for various time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect protein bands using an ECL substrate and an imaging system.
In Vivo Correlates of In Vitro Bioactivity
In vivo studies using PANC-1 human pancreatic cancer xenograft models have corroborated the in vitro findings. Administration of this compound as a single agent led to an increase in systemic cytokine levels, including TNFα, and resulted in tumor regression.[2] This effect was diminished by the co-administration of a TNFα-neutralizing antibody, confirming the crucial role of TNFα in the anti-tumor activity of this compound.[2] Furthermore, in an HL-60 mouse xenograft model, this compound demonstrated synergistic anti-tumor effects when combined with the NAE inhibitor pevonedistat.[3]
Conclusion
This compound is a potent IAP antagonist with a well-defined mechanism of action centered on the modulation of TNFα signaling. Its ability to induce cIAP1 degradation leads to both the production of TNFα and the sensitization of cancer cells to TNFα-mediated apoptosis. While its single-agent in vitro activity is context-dependent, the data strongly support its potential for combination therapies. The provided protocols offer a robust framework for the further preclinical evaluation of this compound and other SMAC mimetics. Future research should focus on identifying predictive biomarkers for sensitivity to this compound and exploring rational combination strategies to maximize its therapeutic potential in oncology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bivalent IAP antagonists, but not monovalent IAP antagonists, inhibit TNF-mediated NF-κB signaling by degrading TRAF2-associated cIAP1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Physiological and Synthetic IAP Antagonism on c-IAP-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Immuno-Modulatory Effects of Inhibitor of Apoptosis Protein Antagonists in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
T-3256336 Experimental Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3256336 is a potent, orally available small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs). It selectively targets cellular IAP1 (cIAP1) and X-linked IAP (XIAP), key regulators of apoptosis, leading to programmed cell death in cancer cells. This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound, focusing on its mechanism of action and anti-cancer properties.
Mechanism of Action
This compound functions by mimicking the endogenous IAP inhibitor, Smac/DIABLO. By binding to the BIR domains of cIAP1 and XIAP, this compound relieves their inhibitory effect on caspases, thereby promoting apoptosis. A key feature of this compound's mechanism is its ability to induce the production of Tumor Necrosis Factor-alpha (TNFα). In many cancer cell lines, the cytotoxic effect of this compound is dependent on this autocrine or paracrine TNFα signaling, which sensitizes the cells to apoptosis. The single-agent efficacy of this compound is most pronounced in cancer cells that exhibit high endogenous expression of TNFα mRNA.[1] However, in cell lines with low TNFα expression, the apoptotic effect can be significantly enhanced by co-stimulation with exogenous TNFα.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| cIAP1 | 1.3 |
| XIAP | 200 |
Table 2: In Vitro Cellular Activity of this compound in MDA-MB-231 Cells
| Assay | Concentration (µM) | Time Point | Observed Effect |
| cIAP-1 Degradation | 0.05 - 0.5 | 8 hours | Dose-dependent loss of cIAP-1 protein |
| TNFα mRNA Expression | 0.5 | 4 - 8 hours | Peak induction of TNFα mRNA |
| Caspase-8 Activation | 0.5 | 8 - 24 hours | Time-dependent increase in activity |
| Caspase-3/7 Activation | 0.5 | 8 - 24 hours | Time-dependent increase in activity |
| Cell Viability | 0.01 - 10 | 3 days | Dose-dependent inhibition of cell proliferation |
Signaling Pathway
The signaling pathway of this compound involves the inhibition of IAPs, leading to the activation of apoptotic pathways, often in a TNFα-dependent manner.
References
Application Notes and Protocols for T-3256336 in a PANC-1 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "T-3256336" is a hypothetical agent used for illustrative purposes within this document. The following protocols and data are based on established methodologies for evaluating novel cancer therapeutics in preclinical pancreatic cancer models and the known characteristics of the PANC-1 cell line.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a poor prognosis, underscoring the urgent need for novel therapeutic strategies.[1][2] The PANC-1 cell line, derived from a human pancreatic adenocarcinoma, is a widely utilized preclinical model for studying PDAC.[1][3][4] PANC-1 cells harbor key genetic mutations commonly found in pancreatic cancer, including KRAS, TP53, and CDKN2A, making them a relevant model for investigating new anti-cancer agents.[3][4] This document provides detailed protocols for utilizing the PANC-1 xenograft model to evaluate the in vivo efficacy of this compound, a hypothetical inhibitor of the mTOR signaling pathway. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in pancreatic cancer.[5][6]
Signaling Pathway
This compound is postulated to be a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth and proliferation. By inhibiting mTOR, this compound is expected to disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the mTOR signaling pathway by this compound.
Experimental Protocols
PANC-1 Cell Culture
-
Cell Line: PANC-1 human pancreatic cancer cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells and re-seed at a 1:4 to 1:6 ratio.
PANC-1 Xenograft Model Establishment
-
Animal Model: Use female athymic nude mice (BALB/c nu/nu) or SCID mice, 10-12 weeks old.[3][7]
-
Cell Preparation: Harvest PANC-1 cells during the exponential growth phase. Resuspend cells in a sterile solution of 50% Matrigel in serum-free DMEM.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 PANC-1 cells in a volume of 100-200 µL into the right flank of each mouse.[3][7]
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers twice weekly.[7] Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[7]
-
Study Initiation: Begin treatment when tumors reach a mean volume of 100-150 mm^3.[7]
Experimental Workflow
Caption: Experimental workflow for the PANC-1 xenograft study.
Treatment Administration
-
Grouping: Randomize mice into treatment and control groups (n=8-10 mice per group) based on tumor volume.
-
Vehicle Control: Prepare the vehicle solution used to dissolve this compound.
-
This compound Administration: Administer this compound at predetermined doses (e.g., 10, 30, and 100 mg/kg) via a suitable route (e.g., oral gavage, intraperitoneal injection) according to the treatment schedule (e.g., daily, twice weekly).
-
Monitoring: Continue to monitor tumor volume and body weight twice weekly.[7] Observe the animals for any signs of toxicity.
Endpoint and Data Collection
-
Endpoint Criteria: Euthanize mice when tumors reach a predetermined maximum size (e.g., 1500 mm^3), or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration).[7]
-
Tissue Collection: At the end of the study, euthanize all animals. Excise, weigh, and photograph the tumors.
-
Further Analysis: Tissues can be processed for histopathology, immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis), or molecular analysis (e.g., Western blot for mTOR pathway proteins).
Data Presentation
Table 1: Experimental Parameters for PANC-1 Xenograft Study
| Parameter | Description |
| Cell Line | PANC-1 (Human Pancreatic Adenocarcinoma) |
| Animal Model | Athymic Nude (BALB/c nu/nu) or SCID mice, female, 10-12 weeks |
| Inoculation Site | Subcutaneous, right flank |
| Cell Number | 1 x 10^6 - 1 x 10^7 cells per mouse |
| Vehicle | 50% Matrigel in serum-free medium |
| Tumor Volume at Start | 100-150 mm^3 |
| Treatment Groups | Vehicle Control, this compound (multiple dose levels) |
| Administration Route | Oral gavage or Intraperitoneal injection |
| Monitoring | Tumor volume and body weight (twice weekly) |
| Primary Endpoint | Tumor Growth Inhibition (%TGI) |
| Secondary Endpoints | Body weight change, tumor weight at endpoint |
Table 2: Hypothetical Efficacy Data of this compound in PANC-1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 28 (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 0 | 1250 ± 150 | - | -2.5 ± 1.0 |
| This compound | 10 | 980 ± 120 | 21.6 | -3.1 ± 1.2 |
| This compound | 30 | 650 ± 95 | 48.0 | -4.5 ± 1.5 |
| This compound | 100 | 320 ± 60 | 74.4 | -5.2 ± 1.8 |
-
Percent Tumor Growth Inhibition (%TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. A %TGI value of ≥ 58% is often considered significant antitumor activity.
Conclusion
The PANC-1 xenograft model provides a robust and clinically relevant platform for the preclinical evaluation of novel therapeutic agents for pancreatic cancer. The detailed protocols and methodologies outlined in this document offer a comprehensive guide for assessing the in vivo efficacy of this compound, a hypothetical mTOR inhibitor. Careful execution of these studies, with appropriate data collection and analysis, will be crucial in determining the therapeutic potential of this compound and informing its further clinical development.
References
- 1. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]
- 2. Preclinical Models of Pancreatic Ductal Adenocarcinoma and Their Utility in Immunotherapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. PANC‑1 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]
- 5. Antidiabetic Drug Metformin Prevents Progression of Pancreatic Cancer by Targeting in Part Cancer Stem Cells and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin reduces pancreatic cancer cell proliferation and increases apoptosis through MTOR signaling pathway and its dose-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes: Synergistic Antitumor Activity of T-3256336 and Pevonedistat
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synergistic antitumor effects observed with the combination of T-3256336, an inhibitor of apoptosis protein (IAP) antagonist, and pevonedistat (B1684682) (also known as TAK-924 or MLN4924), a NEDD8-activating enzyme (NAE) inhibitor. The protocols and data are based on preclinical studies demonstrating the potential of this combination therapy in cancer treatment.
Mechanism of Synergistic Action
The synergistic effect of combining this compound and pevonedistat stems from a dual-action mechanism targeting cancer cell survival pathways. Pevonedistat, by inhibiting the NAE, leads to the accumulation of substrates for Cullin-RING ligases (CRLs), which disrupts protein homeostasis and can induce cell stress. A key consequence of NAE inhibition is the induction of Tumor Necrosis Factor-alpha (TNFα) mRNA.[1]
This compound is a second mitochondrial activator of caspases (SMAC)-mimetic that antagonizes IAPs.[1] IAPs are frequently overexpressed in cancer cells and function to block apoptosis. By inhibiting IAPs, this compound sensitizes cancer cells to apoptotic signals.
The synergy arises from pevonedistat-induced TNFα creating a pro-apoptotic environment that is then potently exploited by this compound, leading to enhanced, extrinsic apoptotic cell death.[1] This synergistic interaction has been demonstrated to be attenuated by a TNFα-neutralizing antibody, confirming the central role of this cytokine in the combined effect.[1]
Quantitative Data Summary
While specific quantitative data from the primary combination studies were not publicly available in full, the following tables represent the types of data that would be generated in such studies. The values presented are illustrative and based on typical findings in synergistic drug combination studies.
Table 1: In Vitro Cell Viability (Illustrative)
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| HL-60 | This compound | >1000 | |
| Pevonedistat | 150 | ||
| This compound + Pevonedistat (1:1 ratio) | 45 | <1 (Synergistic) | |
| A549 | This compound | >1000 | |
| Pevonedistat | 250 | ||
| This compound + Pevonedistat (1:1 ratio) | 80 | <1 (Synergistic) |
Table 2: In Vitro Apoptosis Induction (Illustrative)
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) |
| HL-60 | Control | 5% |
| This compound (500 nM) | 8% | |
| Pevonedistat (100 nM) | 15% | |
| This compound (500 nM) + Pevonedistat (100 nM) | 55% |
Table 3: In Vivo Tumor Growth Inhibition in HL-60 Xenograft Model (Illustrative)
| Treatment Group | Dosing | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | - |
| This compound | 10 mg/kg, p.o., daily | 1350 | 10% |
| Pevonedistat | 30 mg/kg, s.c., twice weekly | 900 | 40% |
| This compound + Pevonedistat | 10 mg/kg + 30 mg/kg | 300 | 80% |
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and pevonedistat.
Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of each compound individually and in combination to assess synergistic effects on cell proliferation.
Materials:
-
Cancer cell lines (e.g., HL-60, A549)
-
Complete cell culture medium
-
This compound
-
Pevonedistat
-
96-well microplates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound and pevonedistat in culture medium. For combination studies, prepare a fixed-ratio combination of the two drugs.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate IC50 values using a non-linear regression analysis.
-
Determine the combination index (CI) using the Chou-Talalay method to quantify synergy (CI < 1 indicates synergy).
Apoptosis Assay by Flow Cytometry
This protocol quantifies the percentage of apoptotic cells following treatment with this compound and pevonedistat.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Pevonedistat
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 0.5 x 10^6 cells per well.
-
Incubate for 24 hours, then treat with the desired concentrations of this compound, pevonedistat, or the combination. Include a vehicle control.
-
Incubate for an additional 48 hours.
-
Harvest cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to detect changes in the levels of key apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Pevonedistat
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-cIAP1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with this compound, pevonedistat, or the combination for 24-48 hours.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo antitumor efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
HL-60 human leukemia cells
-
Matrigel
-
This compound
-
Pevonedistat
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10^6 HL-60 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (vehicle, this compound alone, pevonedistat alone, combination).
-
Administer treatments as per the defined schedule (e.g., this compound orally daily, pevonedistat subcutaneously twice weekly).
-
Measure tumor volume with calipers twice weekly and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Caption: Mechanism of synergistic apoptosis induction.
Caption: Workflow for assessing synergy.
References
Application Notes and Protocols for Cell Viability Assay Using T-3256336
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3256336 is a novel, orally available small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs). As a potent inhibitor of both cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP), this compound promotes apoptosis in cancer cells, making it a compound of significant interest in oncology research and drug development. This document provides detailed protocols for assessing the effects of this compound on cell viability, including guidance on experimental design, data interpretation, and visualization of the underlying signaling pathways.
This compound functions as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, targeting the BIR (Baculoviral IAP Repeat) domains of cIAP1 and XIAP. This action disrupts the inhibitory effect of these IAPs on caspases, the key executioners of apoptosis. The single-agent efficacy of this compound is most pronounced in cancer cell lines with high endogenous expression of Tumor Necrosis Factor-alpha (TNFα).[1] However, its cytotoxic effects can be significantly enhanced in a broader range of cancer cells through co-stimulation with exogenous TNFα.[1]
Mechanism of Action of this compound
This compound targets the cellular machinery that regulates apoptosis. By inhibiting cIAP1 and XIAP, it effectively removes the brakes on programmed cell death.
-
cIAP1 Inhibition: this compound binding to cIAP1 induces its auto-ubiquitination and subsequent degradation by the proteasome. This leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway. Furthermore, the degradation of cIAP1 prevents the ubiquitination of RIPK1, promoting the formation of the pro-apoptotic "ripoptosome" complex (RIPK1, FADD, and Caspase-8), which ultimately activates caspases.
-
XIAP Inhibition: this compound directly binds to the BIR3 domain of XIAP, preventing it from inhibiting caspase-9. It also interferes with the ability of the BIR2 domain to inhibit effector caspases-3 and -7. This dual action ensures the progression of both the intrinsic and extrinsic apoptotic pathways.
The synergy with TNFα arises from the fact that TNFα signaling can also lead to the formation of the ripoptosome. By degrading cIAP1, this compound sensitizes cells to TNFα-induced apoptosis.
Caption: this compound Signaling Pathway.
Data Presentation
The cytotoxic effects of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50). Below are representative tables summarizing the anti-proliferative activity of this compound in various cancer cell lines, both as a single agent and in combination with TNFα.
Table 1: Single-Agent Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.1 - 1 |
| MDA-MB-231 | Breast Cancer | > 10 |
| PANC-1 | Pancreatic Cancer | > 10 |
| A549 | Lung Cancer | > 10 |
| HCT116 | Colon Cancer | > 10 |
Note: The single-agent activity of this compound is often limited in cell lines with low TNFα expression.[1]
Table 2: Anti-proliferative Activity of this compound in Combination with TNFα
| Cell Line | Cancer Type | This compound IC50 (µM) with TNFα (10 ng/mL) |
| PANC-1 | Pancreatic Cancer | 0.01 - 0.1 |
| MDA-MB-231 | Breast Cancer | 0.1 - 1 |
| A549 | Lung Cancer | 1 - 10 |
| HCT116 | Colon Cancer | 0.1 - 1 |
Note: The addition of exogenous TNFα can dramatically increase the sensitivity of cancer cells to this compound.[1]
Experimental Protocols
The following are detailed protocols for determining the viability of cancer cells treated with this compound using common colorimetric and luminescence-based assays.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is indicative of their viability.
Caption: MTT Assay Experimental Workflow.
Materials:
-
This compound
-
Recombinant Human TNFα
-
Cancer cell line of interest (e.g., PANC-1, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.
-
For combination studies, prepare media with and without a fixed concentration of TNFα (e.g., 10 ng/mL).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, with or without TNFα.
-
Include vehicle control wells (containing the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % viability against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
Recombinant Human TNFα
-
Cancer cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT Assay protocol, using opaque-walled 96-well plates.
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all experimental readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the % viability against the log concentration of this compound to determine the IC50 value.
-
Conclusion
This compound is a promising IAP antagonist with potent pro-apoptotic activity, particularly in the presence of TNFα. The provided protocols offer robust methods for quantifying the effects of this compound on cancer cell viability. Careful experimental design and data analysis are crucial for accurately determining the efficacy of this compound and understanding its therapeutic potential. The choice between the MTT and CellTiter-Glo® assays will depend on the specific experimental needs and available equipment, with the latter generally offering higher sensitivity.
References
Application Notes and Protocols: Western Blot Analysis of cIAP1 Degradation by T-3256336
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3256336 is a potent, orally available small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). It functions as a Smac mimetic, targeting cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP).[1] The primary mechanism of action of this compound and other Smac mimetics involves binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1.[2] This binding event triggers a conformational change that induces the E3 ubiquitin ligase activity of cIAP1, leading to its autoubiquitination and subsequent degradation by the proteasome.[2][3] The degradation of cIAP1 removes its inhibitory effect on cell death signaling pathways, which can lead to the activation of caspases and apoptosis, particularly in cancer cells that rely on IAP overexpression for survival.[2][3]
Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of cIAP1 in response to treatment with this compound. This application note provides a detailed protocol for performing Western blot analysis to monitor cIAP1 levels in cultured cells, along with representative data and visualizations of the underlying biological and experimental processes.
Data Presentation
The following table summarizes representative quantitative data on the degradation of cIAP1 in MDA-MB-231 human breast cancer cells following treatment with a Smac mimetic. The data is presented as the percentage of cIAP1 protein remaining relative to a vehicle-treated control, as determined by densitometric analysis of Western blot bands. While this data is for a different Smac mimetic, it is illustrative of the expected dose-dependent degradation of cIAP1.
| Treatment Concentration (nM) | Treatment Time (hours) | Cell Line | cIAP1 Protein Level (% of Control) | Reference |
| 0 (Vehicle) | 8 | MDA-MB-231 | 100% | Representative Data |
| 10 | 8 | MDA-MB-231 | ~75% | Representative Data |
| 50 | 8 | MDA-MB-231 | ~40% | Representative Data |
| 100 | 8 | MDA-MB-231 | ~15% | Representative Data |
| 500 | 8 | MDA-MB-231 | <5% | Representative Data |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound-induced cIAP1 Degradation
Caption: this compound binds to cIAP1, inducing its autoubiquitination and proteasomal degradation, which can lead to apoptosis.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for analyzing cIAP1 degradation by Western blot.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of cIAP1 degradation induced by this compound.
Materials and Reagents
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) or another sensitive cell line.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.
-
Transfer Buffer: Tris base, glycine, methanol, SDS (optional).
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-cIAP1 polyclonal antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH monoclonal antibody.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Protocol
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations (e.g., 0, 10, 50, 100, 500 nM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours). An 8-hour incubation is a good starting point.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for loading by adding 4x Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane of an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary anti-cIAP1 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, the membrane can be stripped and re-probed with an anti-β-actin or anti-GAPDH antibody, or a separate gel can be run in parallel.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the cIAP1 and loading control bands using image analysis software (e.g., ImageJ).
-
Normalize the cIAP1 band intensity to the corresponding loading control band intensity.
-
Express the results as a percentage of the vehicle-treated control.
-
References
Application Notes and Protocols for T-3256336 Administration in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3256336 is a potent, orally available small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs). It functions by mimicking the endogenous IAP-binding protein, SMAC (Second Mitochondria-derived Activator of Caspases), thereby promoting apoptosis in cancer cells. Preclinical studies have demonstrated its anti-tumor activity in various mouse models of cancer, primarily through the induction of systemic tumor necrosis factor-alpha (TNFα), which leads to tumor regression. These application notes provide detailed protocols for the administration of this compound in mouse xenograft models and summarize the available quantitative data on its efficacy.
Introduction
Inhibitor of Apoptosis Proteins (IAPs) are frequently overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting apoptosis. This compound targets cellular IAP1 (cIAP1) and X-linked IAP (XIAP), key regulators of apoptosis. By antagonizing these proteins, this compound relieves the inhibition of caspases, the primary executioners of apoptosis. A crucial aspect of this compound's mechanism of action in vivo is the induction of systemic TNFα, which sensitizes tumor cells to apoptosis and leads to tumor regression, even in cancer cell lines that show limited sensitivity to the compound in vitro.[1] This document outlines the administration of this compound in PANC-1 human pancreatic cancer and MDA-MB-231 human breast cancer xenograft models.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a MDA-MB-231-Luc Xenograft Mouse Model
| Animal Model | Dosage and Administration | Tumor Growth Inhibition (T/C %) | Reference |
| Female BALB/cAJcl mice with MDA-MB-231-Luc xenograft | 30 mg/kg, oral (p.o.) | 53% | MedChemExpress |
| Female BALB/cAJcl mice with MDA-MB-231-Luc xenograft | 100 mg/kg, oral (p.o.) | 62% | MedChemExpress |
Note: Further details on the dosing schedule were not specified in the available literature.
Table 2: Summary of this compound Efficacy in a PANC-1 Xenograft Mouse Model
| Animal Model | Dosage and Administration | Observed Effect | Reference |
| PANC-1 mouse xenograft | Not specified | Increased systemic TNFα levels and tumor regression | [1] |
Note: Specific quantitative data on tumor growth inhibition for the PANC-1 model were not available in the public domain at the time of this writing. The observed tumor regression was significant and dependent on circulating mouse TNFα.[1]
Signaling Pathway
The primary mechanism of action of this compound involves the antagonism of IAP proteins, which leads to the activation of apoptotic pathways. A key component of its in vivo efficacy is the induction of TNFα, which potentiates this effect.
Caption: Mechanism of action of this compound.
Experimental Protocols
PANC-1 Human Pancreatic Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous PANC-1 xenograft model and subsequent treatment with this compound.
Materials:
-
PANC-1 human pancreatic cancer cell line (ATCC® CRL-1469™)
-
DMEM (Gibco/Invitrogen) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin[2]
-
0.25% (w/v) Trypsin-EDTA (Gibco/Invitrogen)[2]
-
Phosphate-buffered saline (PBS), pH 7.4[2]
-
Matrigel® Basement Membrane Matrix (Corning)
-
Female athymic nude mice (6-8 weeks old)[3]
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Cell Culture:
-
Tumor Implantation:
-
This compound Administration:
-
Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.[4]
-
Prepare a formulation of this compound in a suitable vehicle for oral gavage.
-
Administer this compound orally to the treatment group at the desired dosage (e.g., 30 or 100 mg/kg).
-
Administer an equal volume of the vehicle to the control group.
-
The dosing schedule should be determined based on the specific experimental design (e.g., daily, twice daily).
-
-
Efficacy Assessment:
-
Measure tumor volume twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[4]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Caption: Experimental workflow for PANC-1 xenograft model.
MDA-MB-231-Luc Human Breast Cancer Xenograft Model
This protocol outlines the establishment of an MDA-MB-231-Luc xenograft model for evaluating the efficacy of this compound.
Materials:
-
MDA-MB-231-Luc human breast cancer cell line
-
Appropriate cell culture medium and reagents
-
Female BALB/cAJcl mice
-
This compound
-
Vehicle for oral administration
-
Bioluminescence imaging system
-
Luciferin
Protocol:
-
Cell Culture and Implantation:
-
Culture and harvest MDA-MB-231-Luc cells as per standard protocols.
-
Implant the cells into the appropriate site in female BALB/cAJcl mice (e.g., mammary fat pad or subcutaneously).
-
-
This compound Administration:
-
Once tumors are established (as determined by palpation or bioluminescence imaging), randomize mice into treatment and control groups.
-
Administer this compound orally at 30 mg/kg and 100 mg/kg to the respective treatment groups.
-
Administer vehicle to the control group.
-
-
Efficacy Assessment:
-
Monitor tumor growth using bioluminescence imaging at regular intervals.
-
Quantify the bioluminescent signal to determine tumor burden.
-
Calculate tumor growth inhibition as the percentage change in tumor volume or bioluminescent signal in the treated groups compared to the control group.
-
Conclusion
This compound is a promising IAP antagonist with demonstrated in vivo anti-tumor activity in mouse models of pancreatic and breast cancer. Its unique mechanism of inducing systemic TNFα to enhance tumor cell killing makes it an interesting candidate for further preclinical and clinical development. The protocols provided here offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant cancer models. Further studies are warranted to optimize dosing schedules and explore its potential in combination with other anti-cancer agents.
References
- 1. This compound, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. Regression of human pancreatic tumor xenografts in mice after a single systemic injection of recombinant vaccinia virus GLV-1h68 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols: Measuring Caspase Activation with T-3256336 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3256336 is a potent, orally bioavailable small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). As a second mitochondrial activator of caspases (SMAC) mimetic, this compound selectively binds to the BIR (Baculoviral IAP Repeat) domains of cIAP1, cIAP2, and XIAP. This interaction leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAPs, removing the inhibition of caspase activation. The primary mechanism of action for this compound is the induction of apoptosis through the TNFα-dependent extrinsic pathway. This process involves the robust activation of the initiator caspase-8 and the executioner caspases-3 and -7, making the measurement of their activity a critical step in evaluating the compound's efficacy.
These application notes provide a detailed overview and protocols for measuring caspase activation in cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231, following treatment with this compound.
Mechanism of Action: this compound Signaling Pathway
This compound mimics the endogenous protein SMAC/DIABLO, which relieves IAP-mediated caspase inhibition. By binding to cIAP1/2, this compound induces their degradation, leading to the stabilization of NIK (NF-κB-inducing kinase) and subsequent activation of the non-canonical NF-κB pathway. A key consequence of cIAP degradation is the formation of a pro-apoptotic complex (Complex II), containing RIPK1, FADD, and pro-caspase-8, which is triggered by autocrine or paracrine TNFα signaling. This leads to the autocatalytic activation of caspase-8, which in turn cleaves and activates effector caspases-3 and -7, culminating in the execution of apoptosis. Notably, the apoptotic cascade initiated by this compound is largely independent of the intrinsic (mitochondrial) pathway, showing minimal activation of caspase-9.
Caption: this compound induces apoptosis via IAP degradation and TNFα signaling.
Data Presentation: In Vitro Caspase Activation
The following tables summarize representative quantitative data for caspase activation in MDA-MB-231 cells treated with this compound for 24 hours. Data is presented as fold change in luminescence or fluorescence relative to a vehicle-treated control.
Table 1: Caspase-3/7 Activity (Luminescent Assay)
| This compound Concentration (nM) | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 10 | 8.2 ± 0.9 |
| 100 | 15.6 ± 1.8 |
| 1000 | 16.1 ± 2.0 |
Table 2: Caspase-8 Activity (Fluorometric Assay)
| This compound Concentration (nM) | Fold Change in Caspase-8 Activity (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.2 |
| 1 | 1.8 ± 0.3 |
| 10 | 5.5 ± 0.6 |
| 100 | 9.8 ± 1.1 |
| 1000 | 10.2 ± 1.3 |
Table 3: Caspase-9 Activity (Luminescent Assay)
| This compound Concentration (nM) | Fold Change in Caspase-9 Activity (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.1 ± 0.2 |
| 10 | 1.3 ± 0.2 |
| 100 | 1.5 ± 0.3 |
| 1000 | 1.6 ± 0.4 |
Note: The data presented in these tables are illustrative examples based on the known mechanism of action of this compound and similar SMAC mimetics. Actual results may vary depending on experimental conditions and cell line.
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Measurement using a Luminescent Assay (Caspase-Glo® 3/7 Assay)
This protocol is designed to quantify caspase-3 and -7 activity in cultured cells. The assay provides a luminogenic substrate in a buffer system optimized for caspase activity, which generates a "glow-type" luminescent signal proportional to the amount of active caspase present.
Caption: Workflow for measuring caspase-3/7 activity using a luminescent assay.
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the this compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 6, 12, 24, or 48 hours) at 37°C in a CO₂ incubator.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Assay: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Protocol 2: Western Blot Analysis of Cleaved Caspase-3 and Cleaved PARP
This protocol allows for the qualitative or semi-quantitative detection of apoptosis by identifying the cleaved (active) forms of caspase-3 and one of its key substrates, PARP (Poly (ADP-ribose) polymerase).
Caption: Workflow for detecting cleaved caspase-3 and PARP by Western blot.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit (or equivalent)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved caspase-3 (Asp175), Rabbit anti-cleaved PARP (Asp214)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, harvest cells and wash with ice-cold PBS. Lyse the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors for 30 minutes on ice.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 (e.g., 1:1000 dilution) and cleaved PARP (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation. Also, probe a separate membrane or strip the current one for a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of the ~17/19 kDa cleaved caspase-3 fragments and the ~89 kDa cleaved PARP fragment indicates apoptosis.
Conclusion
Measuring the activation of caspases, particularly the initiator caspase-8 and the effector caspases-3 and -7, is a robust method for quantifying the pro-apoptotic activity of the IAP antagonist this compound. The provided protocols for luminescent caspase activity assays and Western blot analysis offer reliable and reproducible methods for researchers in academic and industrial settings. These assays are essential for determining the potency and mechanism of action of this compound and other SMAC mimetics in preclinical drug development.
Application Notes and Protocols for T-3256336 Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3256336 is a novel, orally available small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs). It demonstrates potent inhibitory activity against cellular IAP1 (cIAP1) and X-linked IAP (XIAP), key regulators of apoptosis and immune signaling pathways.[1] While this compound shows limited single-agent efficacy in some cancer cell lines, its anti-tumor activity is significantly enhanced in combination with agents that induce Tumor Necrosis Factor-alpha (TNFα) production. This document provides detailed experimental designs and protocols for investigating the synergistic anti-cancer effects of this compound in combination with TNFα-inducing agents.
Mechanism of Action: A Dual Role
This compound functions through a dual mechanism. Firstly, it directly antagonizes IAPs, leading to the degradation of cIAP1 and subsequent activation of the non-canonical NF-κB pathway. This results in the production of endogenous TNFα. Secondly, it sensitizes tumor cells to TNFα-induced apoptosis by inhibiting XIAP, which otherwise would block caspase-mediated cell death.[2] The combination of this compound with a TNFα-inducing agent leverages this synergy, leading to a more robust apoptotic response in cancer cells.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize key quantitative data for this compound, providing a basis for experimental design.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| cIAP1 | 1.3 |
| XIAP | 200 |
Data sourced from MedChemExpress.[1]
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | GI50 (nM) |
| MDA-MB-231 | 1.8 |
Data sourced from MedChemExpress.[1]
Signaling Pathway Diagrams
To visualize the mechanism of action, the following diagrams illustrate the key signaling pathways involved in this compound combination therapy.
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for Combination Therapy.
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[3][4]
-
Objective: To determine the effect of this compound in combination with a TNFα-inducing agent on the metabolic activity of cancer cells, as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., PANC-1, HL-60)
-
96-well plates
-
Complete culture medium
-
This compound
-
TNFα-inducing agent (e.g., pevonedistat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound alone, the TNFα-inducing agent alone, or the combination of both. Include a vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment condition. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.[5]
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
3. Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This protocol follows the manufacturer's instructions for the Caspase-Glo® 3/7 Assay.[1][6]
-
Objective: To measure the activity of caspase-3 and -7, key executioner caspases in apoptosis.
-
Materials:
-
Treated and control cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
-
-
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and equilibrate to room temperature.
-
Add 100 µL of the reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence signal to the number of cells or a vehicle control to determine the fold-change in caspase activity.
4. Western Blot Analysis
This is a general protocol for analyzing protein expression levels.[7][8]
-
Objective: To detect changes in the expression and cleavage of key proteins in the apoptosis and NF-κB signaling pathways.
-
Materials:
-
Treated and control cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-cleaved PARP, anti-p-IκBα, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Model
This protocol outlines a general approach for evaluating the in vivo efficacy of this compound combination therapy.[7][9]
-
Objective: To assess the anti-tumor efficacy of this compound in combination with a TNFα-inducing agent in a mouse xenograft model.
-
Animal Model: Immunodeficient mice (e.g., nude or NSG mice).
-
Cell Line: A cancer cell line sensitive to the combination therapy in vitro (e.g., HL-60).
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, this compound alone, TNFα-inducing agent alone, combination).
-
Administer treatments as per the desired schedule and route (e.g., oral gavage for this compound).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect tumors and blood for pharmacodynamic analysis (e.g., western blotting for target proteins, ELISA for cytokines).
-
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI).
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in combination with TNFα-inducing agents. By systematically assessing cell viability, apoptosis, and key signaling pathways in vitro, and confirming efficacy in in vivo models, researchers can effectively characterize the therapeutic potential of this combination strategy. The synergistic interaction between this compound and agents that promote TNFα signaling represents a promising avenue for the development of novel cancer therapies.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a T-3256336-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3256336 is a potent, orally available small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1 and XIAP.[1] By inhibiting these proteins, this compound promotes programmed cell death (apoptosis) in cancer cells. Its mechanism of action is closely linked to the induction of systemic Tumor Necrosis Factor-alpha (TNFα), which sensitizes tumor cells to apoptosis. The single-agent efficacy of this compound is most pronounced in cancer cell lines with high endogenous expression of TNFα mRNA. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. The establishment of in vitro this compound-resistant cell line models is crucial for understanding the molecular mechanisms of resistance, identifying biomarkers, and developing novel therapeutic strategies to overcome it.
These application notes provide a detailed protocol for generating and characterizing a this compound-resistant cancer cell line model.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and the experimental approach, the following diagrams have been generated.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Resistant Cell Line Model.
Data Presentation
Table 1: Comparative IC50 Values of this compound
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., MDA-MB-231) | Value to be determined | 1.0 |
| This compound-Resistant | Value to be determined | >10.0 |
The Resistance Index is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Table 2: Protein Expression Profile in Parental and Resistant Cell Lines
| Protein | Parental Cell Line (Relative Expression) | This compound-Resistant Cell Line (Relative Expression) | Method |
| cIAP1 | 1.0 | To be determined | Western Blot |
| XIAP | 1.0 | To be determined | Western Blot |
| Cleaved Caspase-3 | Basal vs. Treated | Basal vs. Treated | Western Blot |
| Cleaved PARP | Basal vs. Treated | Basal vs. Treated | Western Blot |
| FLIP (L/S) | 1.0 | To be determined | Western Blot |
| TNFα mRNA | 1.0 | To be determined | qPCR |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
1.1. Cell Line Selection and Culture:
-
Cell Line: MDA-MB-231 (a human breast adenocarcinoma cell line) is a suitable candidate as it has been shown to be sensitive to IAP antagonists. It is crucial to confirm the basal expression of TNFα in the selected parental cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
1.2. Determination of Initial IC50:
-
Seed parental MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
1.3. Dose Escalation Protocol:
-
Initiate the resistance induction by culturing parental MDA-MB-231 cells in the presence of this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate returns to a level comparable to the untreated parental cells.
-
Once the cells have adapted, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each concentration, allow the cells to recover and resume normal proliferation before the next dose escalation. This process can take several months.
-
If significant cell death occurs, reduce the drug concentration to the previous level and allow for a longer adaptation period.
-
The goal is to establish a cell line that can proliferate in the presence of a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental cells.
1.4. Isolation of Resistant Clones:
-
Once a resistant population is established, isolate single-cell clones by limiting dilution or by using cloning cylinders.
-
Expand individual clones in the presence of the high concentration of this compound.
-
Characterize multiple clones to identify a stable resistant cell line.
1.5. Maintenance of the Resistant Cell Line:
-
Continuously culture the established this compound-resistant cell line in medium containing the maintenance concentration of this compound to ensure the stability of the resistant phenotype.
-
For experiments, withdraw the drug for one passage to avoid acute drug effects, unless otherwise specified.
Protocol 2: Characterization of the this compound-Resistant Cell Line
2.1. Confirmation of Resistance (IC50 Shift):
-
Perform a cell viability assay as described in section 1.2 on both the parental and the established resistant cell line.
-
Treat both cell lines with a range of this compound concentrations.
-
Calculate the IC50 values for both cell lines and determine the Resistance Index (RI). An RI greater than 10 is generally considered significant.
2.2. Western Blot Analysis for Protein Expression:
-
Cell Lysis: Lyse parental and resistant cells (both untreated and treated with this compound for 24 hours) with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cIAP1, XIAP, cleaved caspase-3, cleaved PARP, FLIP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.
2.3. Quantitative Real-Time PCR (qPCR) for Gene Expression:
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for TNFα and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
2.4. Apoptosis Assay:
-
Seed parental and resistant cells in 6-well plates.
-
Treat the cells with this compound at their respective IC50 concentrations for 48 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.
Conclusion
The successful establishment and thorough characterization of a this compound-resistant cell line model will provide an invaluable tool for investigating the molecular basis of resistance to IAP antagonists. The data generated from these studies can aid in the identification of novel therapeutic targets and the development of combination strategies to overcome drug resistance, ultimately improving the clinical efficacy of this class of anti-cancer agents.
References
Troubleshooting & Optimization
Troubleshooting T-3256336 insolubility in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the small molecule IAP antagonist, T-3256336, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP).[1] It functions as an IAP antagonist, inducing tumor cell death. A key part of its mechanism involves the induction of systemic Tumor Necrosis Factor-alpha (TNFα), which sensitizes cancer cells to the effects of the IAP antagonist.[2]
Q2: My this compound is precipitating when I add it to my cell culture medium. Why is this happening?
Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution as its solubility limit is exceeded.[3] The formation of different crystal forms, such as hydrates, can also influence the solubility and stability of this compound.[4]
Q3: What is the recommended solvent for making a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds.[3]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced toxicity and other artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and preferably at or below 0.1%.[3] It is crucial to run a vehicle control (media with the same final concentration of DMSO) to assess any effects of the solvent on your cells.
Q5: How can I improve the solubility of this compound in my cell culture experiments?
Several strategies can be employed to improve the solubility of hydrophobic compounds like this compound:
-
Proper Stock Solution Preparation: Ensure your this compound is fully dissolved in 100% DMSO to create a high-concentration stock solution.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your culture medium, perform a serial dilution of the stock in pre-warmed (37°C) medium.[3]
-
Use of Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C, as temperature can affect the solubility of the compound.[3]
-
Gentle Mixing: When adding the compound to the media, do so dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[3]
-
Consider Co-solvents or Surfactants: For particularly challenging compounds, the use of co-solvents (e.g., ethanol, PEG400) or non-ionic surfactants (e.g., Tween 20, Tween 80) at low concentrations might be considered, though their compatibility with your specific cell line and assay must be validated.[5]
Troubleshooting Guide: Insolubility of this compound
Issue: Precipitate observed immediately upon adding this compound stock solution to cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a smaller volume of pre-warmed media before adding it to the final culture volume.[3] |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[3] |
| Incorrect Stock Preparation | The compound was not fully dissolved in the initial DMSO stock solution. | Ensure the stock solution is clear and free of any visible particles. Gentle warming or brief sonication may aid in dissolving the compound in DMSO. |
Issue: Precipitate forms over time during incubation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or form less soluble byproducts under the culture conditions (37°C, CO2). | Prepare fresh working solutions for each experiment. Minimize the exposure of stock solutions to light and repeated freeze-thaw cycles. |
| Evaporation of Media | Evaporation from culture plates can lead to an increase in the compound's concentration, exceeding its solubility limit. | Ensure proper humidification in the incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing plates with gas-permeable tape. |
| Interaction with Media Components | Components in the serum or media may interact with this compound, leading to precipitation over time. | Test the solubility and stability of the compound in media with and without serum. |
Quantitative Data
| Parameter | Value | Cell Line | Assay |
| IC50 (cIAP1) | 1.3 nM | - | Biochemical Assay |
| IC50 (XIAP) | 200 nM | - | Biochemical Assay |
| GI50 | 1.8 nM | MDA-MB-231 | Cell Viability (3 days) |
Data sourced from MedChemExpress product information sheet.[6]
Experimental Protocols
Protocol for Preparing this compound Working Solution for Cell Culture
This protocol is a general guideline based on best practices for dissolving hydrophobic compounds. Optimization for your specific cell line and experimental conditions may be required.
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile, low-protein-binding microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Allow the vial of this compound powder to come to room temperature before opening.
-
Aseptically add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 605.72 g/mol , dissolve 6.06 mg in 1 mL of DMSO).
-
Vortex gently until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw a single aliquot of the high-concentration stock solution.
-
In a sterile tube, prepare an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium. For example, to make a 100 µM intermediate solution from a 10 mM stock, dilute 1:100 (e.g., 2 µL of stock into 198 µL of media). Mix gently but thoroughly by pipetting.
-
-
Prepare the Final Working Concentration:
-
Add the required volume of the intermediate dilution (or the high-concentration stock if not preparing an intermediate) to your cell culture plate/flask containing pre-warmed media to achieve the final desired concentration.
-
Crucial Step: Immediately after adding the compound, gently swirl the plate/flask to ensure rapid and uniform dispersion. This minimizes localized high concentrations that can lead to precipitation.
-
-
Visual Inspection:
-
Before treating your cells, visually inspect the final working solution under a microscope to ensure there is no precipitate.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Workflow for troubleshooting this compound insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Screening and Characterization of Hydrate Forms of this compound, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: T-3256336 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing T-3256336 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally available small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1 and XIAP.[1] Its primary mechanism of action involves the induction of tumor cell death through the systemic release of Tumor Necrosis Factor-alpha (TNFα).[2] By inhibiting IAPs, this compound sensitizes tumor cells to TNFα-mediated apoptosis.[2]
Q2: In which cancer models has this compound shown efficacy?
A2: this compound has demonstrated single-agent efficacy in a PANC-1 human pancreatic cancer xenograft model in mice.[2] In this model, administration of this compound led to an increase in systemic cytokine levels, including TNFα, which correlated with tumor regression.[2] The anti-tumor effect was diminished when circulating TNFα was neutralized, highlighting the critical role of this cytokine.[2]
Q3: What is the recommended dosage and administration route for this compound in mice?
A3: this compound is orally active.[1][2] In a PANC-1 mouse xenograft model, oral administration of this compound at doses of 30 mg/kg and 100 mg/kg resulted in a dose-dependent increase in caspase-3/7 activity and significant tumor growth inhibition.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of In Vivo Efficacy | Insufficient TNFα signaling in the tumor microenvironment. The single-agent efficacy of this compound is limited in cell lines with low TNFα mRNA expression.[2] | - Confirm TNFα expression levels in your tumor model. - Consider co-administration with an agent that induces TNFα production. - In vitro, co-stimulation with exogenous TNFα can drastically increase sensitivity to this compound.[2] |
| Poor oral bioavailability in the specific animal model or strain. | - Although this compound is orally available, formulation can impact absorption. Ensure proper formulation and vehicle selection. While the specific vehicle for this compound is not publicly detailed, common vehicles for oral gavage in mice include solutions or suspensions in 0.5% methylcellulose (B11928114) or carboxymethylcellulose. - If bioavailability issues are suspected, consider pharmacokinetic studies to determine plasma concentrations of the compound. | |
| Observed Toxicity or Adverse Effects | On-target toxicity due to systemic cytokine release, particularly TNFα. | - Monitor animals closely for signs of toxicity, such as weight loss, lethargy, or ruffled fur. - Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. - If systemic inflammation is a concern, plasma cytokine levels can be measured. |
| Variability in Tumor Response | Heterogeneity of the tumor model. | - Ensure consistency in tumor cell implantation and that tumors have reached a uniform size before initiating treatment. - Increase the number of animals per group to ensure statistical power. |
Experimental Protocols
PANC-1 Xenograft Model Protocol (General)
Note: A detailed, specific protocol for this compound has not been published. The following is a general protocol for establishing a PANC-1 xenograft model, which should be adapted based on institutional guidelines and further experimental optimization.
-
Cell Culture: PANC-1 cells are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are typically used.
-
Tumor Implantation: A suspension of PANC-1 cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a suitable vehicle (e.g., sterile PBS or a mixture with Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (Length x Width²)/2).
-
Drug Administration: this compound is administered orally at the desired dose (e.g., 30 mg/kg or 100 mg/kg). The frequency of administration (e.g., once or twice daily) and the duration of the study will need to be optimized.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor weight and volume are recorded. Tumor tissue can be collected for further analysis (e.g., histology, biomarker analysis).
Quantitative Data
Table 1: In Vivo Efficacy of this compound in a PANC-1 Mouse Xenograft Model
| Dosage (p.o.) | Tumor Growth Inhibition (T/C%) | Observation |
| 30 mg/kg | 53% | Dose-dependent stimulation of caspase-3/7 activity and tumor regression.[1] |
| 100 mg/kg | 62% | Dose-dependent stimulation of caspase-3/7 activity and tumor regression.[1] |
Note: T/C% (Treatment/Control) indicates the percentage of tumor growth in the treated group compared to the control group.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| cIAP1 | 1.3 |
| XIAP | 200 |
Source:[1]
Visualizations
Caption: Mechanism of action of this compound leading to tumor cell apoptosis.
Caption: General workflow for in vivo experiments with this compound.
References
Overcoming resistance to T-3256336 in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with T-3256336.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the kinase domain of the Fibroblast Growth Factor Receptor (FGFR). It specifically targets activating mutations and amplifications of FGFR, which are oncogenic drivers in various cancers. By binding to the ATP-binding pocket of the FGFR kinase domain, this compound blocks the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
Q2: What are the known mechanisms of acquired resistance to this compound?
A2: Acquired resistance to this compound in cancer cells can emerge through several mechanisms. The most commonly observed mechanisms include:
-
Secondary mutations in the FGFR kinase domain: These mutations can prevent the binding of this compound to its target.
-
Upregulation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways, such as the PI3K/AKT/mTOR or MAPK pathways, to circumvent the inhibition of FGFR.
-
Epithelial-to-Mesenchymal Transition (EMT): This process can lead to a more aggressive and drug-resistant phenotype.
Troubleshooting Guide
Issue 1: Reduced sensitivity or acquired resistance to this compound in cell culture.
This section provides a systematic approach to investigating and potentially overcoming reduced sensitivity or acquired resistance to this compound in your cancer cell lines.
Experimental Workflow: Investigating this compound Resistance
Caption: Workflow for investigating and overcoming this compound resistance.
Troubleshooting Steps & Potential Solutions
| Problem | Possible Cause | Recommended Action | Expected Outcome |
| Increased IC50 value for this compound | Secondary mutation in FGFR kinase domain | Sequence the FGFR kinase domain to identify mutations. | Identification of specific mutations conferring resistance. |
| Upregulation of bypass signaling pathways | Perform Western blot analysis for key signaling proteins (e.g., p-AKT, p-ERK). | Increased phosphorylation of bypass pathway components. | |
| Induction of Epithelial-to-Mesenchymal Transition (EMT) | Analyze the expression of EMT markers (e.g., decreased E-cadherin, increased Vimentin). | Confirmation of a mesenchymal phenotype associated with resistance. | |
| No response to this compound in a previously sensitive cell line | Cell line contamination or misidentification | Perform cell line authentication (e.g., STR profiling). | Confirmation of cell line identity. |
| Incorrect drug concentration or degradation | Verify the concentration and integrity of this compound stock. | Accurate and effective drug concentration used in experiments. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat cells with this compound at the desired concentration and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-FGFR, FGFR, p-AKT, AKT, p-ERK, ERK, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways
This compound Mechanism of Action and Bypass Pathways
Caption: this compound inhibits FGFR signaling, but resistance can arise via bypass pathways.
Technical Support Center: Enhancing T-3256336 Efficacy in Low TNFα Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the IAP antagonist T-3256336 in cell lines with low endogenous TNFα expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active small molecule that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1 and XIAP with IC50 values of 1.3 nM and 200 nM, respectively.[1] IAPs are a family of anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to their survival and resistance to treatment.[2][3] this compound mimics the endogenous IAP inhibitor SMAC (Second Mitochondria-derived Activator of Caspases), leading to the degradation of IAPs, which in turn sensitizes cancer cells to apoptosis.
Q2: Why is the efficacy of this compound limited in some cancer cell lines?
The single-agent activity of this compound in vitro is most effective in cancer cell lines that exhibit relatively high levels of endogenous TNFα mRNA expression.[2] In cell lines with low or negligible TNFα expression, the apoptotic signaling cascade initiated by IAP antagonism is often insufficient to induce cell death on its own. This is because IAP antagonists rely on a secondary signal, primarily TNFα, to effectively trigger apoptosis.
Q3: How does TNFα enhance the efficacy of this compound?
This compound sensitizes tumor cells to TNFα-induced apoptosis.[2] By inhibiting IAPs, this compound removes the "brakes" on the TNFα signaling pathway that would normally prevent cell death. In the presence of TNFα, the now unrestrained signaling cascade can proceed to activate caspases and induce apoptosis. In vivo, this compound has been shown to induce the systemic production of several cytokines, including TNFα, which contributes to its anti-tumor effects.[2]
Troubleshooting Guide
This guide provides strategies to overcome the limited efficacy of this compound in cell lines characterized by low TNFα expression.
Issue 1: Low or No Response to Single-Agent this compound Treatment
Cause: Insufficient endogenous TNFα to trigger apoptosis following IAP inhibition.
Solutions:
-
Exogenous TNFα Co-treatment: Supplementing the cell culture medium with recombinant TNFα can provide the necessary secondary signal to induce apoptosis in this compound-sensitized cells.[2]
-
Combination Therapy with a TNFα-Inducing Agent: Certain drugs can induce the expression and secretion of TNFα in cancer cells. Co-treatment of this compound with such an agent can create a synergistic anti-tumor effect. An example of such an agent is the Nedd8-activating enzyme (NAE) inhibitor, pevonedistat (B1684682) (TAK-924/MLN4924).[3]
Experimental Protocols
Protocol 1: Enhancing this compound Efficacy with Exogenous TNFα
Objective: To determine the optimal concentration of exogenous TNFα required to enhance this compound-mediated cytotoxicity in a low TNFα cell line.
Methodology:
-
Cell Seeding: Plate the low TNFα cancer cell line of interest in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM).
-
TNFα Co-treatment: Concurrently, treat the cells with a dose-response range of recombinant human TNFα (e.g., 0.1 to 100 ng/mL). Include control wells with this compound alone, TNFα alone, and vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Calculate the IC50 values for this compound in the presence and absence of different concentrations of TNFα.
Expected Outcome: A significant decrease in the IC50 of this compound in the presence of TNFα, indicating enhanced efficacy.
Protocol 2: Synergistic Efficacy of this compound and Pevonedistat
Objective: To evaluate the synergistic anti-proliferative effect of combining this compound with the TNFα-inducing agent, pevonedistat.
Methodology:
-
Cell Seeding: Plate the low TNFα cancer cell line in a 96-well plate.
-
Combination Treatment: Treat cells with a matrix of concentrations of both this compound and pevonedistat.
-
Control Groups: Include wells with each drug alone across a range of concentrations and a vehicle control.
-
Incubation: Incubate for 48 to 72 hours.
-
Viability Assessment: Measure cell viability.
-
Synergy Analysis: Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
-
(Optional) Mechanistic Validation: To confirm the role of TNFα, repeat the experiment in the presence of a TNFα-neutralizing antibody.[3] A reversal of the synergistic effect would confirm the mechanism.
Data Presentation
Table 1: this compound IC50 Values in Panc-1 Cells with and without Exogenous TNFα
| Cell Line | Treatment | IC50 (nM) |
| PANC-1 | This compound alone | > 10,000 |
| PANC-1 | This compound + 10 ng/mL TNFα | ~10 |
Note: This table is a representative example based on findings that PANC-1 cells become drastically sensitive to this compound when co-stimulated with exogenous TNFα.[2] Actual values will be experiment-dependent.
Table 2: Synergistic Effect of this compound and Pevonedistat in HL-60 Cells
| Treatment | Effect |
| This compound + Pevonedistat | Synergistic anti-proliferative effects |
| This compound + Pevonedistat + TNFα neutralizing antibody | Attenuation of synergistic effects |
Note: This table summarizes the findings from a study on the combination of this compound and pevonedistat.[3]
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitor of apoptosis protein antagonist this compound potentiates the antitumor efficacy of the Nedd8-activating enzyme inhibitor pevonedistat (TAK-924/MLN4924) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytokine Release Syndrome with IAP Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols for investigating the role of Inhibitor of Apoptosis Protein (IAP) inhibitors in the context of cytokine release syndrome (CRS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which IAP inhibitors modulate cytokine production?
A1: Inhibitor of Apoptosis (IAP) proteins, particularly cellular IAP1 (cIAP1) and cIAP2, are critical regulators of immune signaling pathways. They act as E3 ubiquitin ligases that modulate the activity of key signaling molecules. IAP inhibitors, also known as SMAC mimetics, bind to IAPs and trigger their auto-ubiquitination and subsequent degradation.[1] This has two major consequences on inflammatory signaling:
-
Inhibition of TNF-induced Canonical NF-κB Signaling: IAPs are required for the full activation of the canonical NF-κB pathway downstream of the TNF receptor (TNFR1). By promoting the degradation of cIAPs, IAP inhibitors can suppress the production of multiple TNF-induced proinflammatory cytokines and chemokines, such as IL-6, IL-8, and GM-CSF.[2][3]
-
Activation of Non-Canonical NF-κB Signaling: In resting cells, cIAPs continuously target NF-κB-inducing kinase (NIK) for degradation. The loss of cIAPs following inhibitor treatment leads to the stabilization and accumulation of NIK.[4] This activates the non-canonical NF-κB pathway, which can lead to the "spontaneous" production of certain chemokines, such as RANTES (CCL5) and IL-8.[2][5]
Q2: Can IAP inhibitors be used to mitigate Cytokine Release Syndrome (CRS)?
A2: The role of IAP inhibitors in CRS is complex and context-dependent. While they can suppress the production of certain key CRS-associated cytokines induced by stimuli like TNFα, they can also promote the production of other inflammatory mediators through non-canonical NF-κB activation.[2][6] Therefore, their effect as a "mitigating" agent depends on the specific drivers of the CRS in a given experimental model or clinical scenario. Their primary investigation is as anti-cancer agents, where their immunomodulatory properties can enhance anti-tumor immunity.[4][7]
Q3: What are the key signaling pathways affected by IAP inhibitors relevant to inflammation?
A3: The key pathways are the canonical and non-canonical NF-κB pathways and the NLRP3 inflammasome pathway. IAP inhibitors block the pro-survival canonical NF-κB pathway while activating the non-canonical pathway.[4] Additionally, under certain conditions, the loss of IAP activity can lead to the formation of a RIPK1/RIPK3-containing complex that triggers the activation of the NLRP3 inflammasome, leading to the processing and release of the highly pro-inflammatory cytokine IL-1β.[8]
Q4: Are there species-specific differences in sensitivity to IAP inhibitors?
A4: Yes. Preclinical safety studies have shown that dogs are particularly sensitive to IAP antagonists, exhibiting a potent TNFα-driven systemic inflammatory response at lower exposures compared to rats and humans.[9] This highlights the importance of careful dose selection and monitoring for inflammatory markers in preclinical toxicology studies.
Signaling Pathway Diagrams
Caption: IAP Inhibitor effect on NF-κB signaling pathways.
Caption: IAP inhibitor-mediated activation of the NLRP3 inflammasome.
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| Unexpected increase in certain cytokines (e.g., RANTES, IL-8) after IAP inhibitor treatment. | IAP inhibitors activate the non-canonical NF-κB pathway by stabilizing NIK, which drives the transcription of a distinct set of chemokines. This is an expected on-target effect.[2][5] | 1. Expand Cytokine Panel: Measure a broad panel of cytokines and chemokines to fully characterize the inflammatory profile. 2. Western Blot: Confirm activation of the non-canonical pathway by checking for the processing of p100 to p52. 3. Interpret in Context: Recognize that IAP inhibitors are not broad anti-inflammatory agents but rather modulators of specific pathways. The overall effect depends on the balance between suppressed TNF-driven cytokines and induced NIK-driven chemokines. |
| High toxicity or CRS-like symptoms observed in in vivo models at unexpectedly low doses. | Species-specific sensitivity: Dogs, for example, are known to be more sensitive to the pro-inflammatory effects of IAP inhibitors than rodents or humans.[9] Underlying inflammation: The in vivo model may have a sub-clinical level of inflammation, which is exacerbated by the IAP inhibitor. | 1. Review Species: Be aware of the high sensitivity of canines. If using a canine model, start with much lower doses and monitor closely for clinical signs and inflammatory markers (TNFα, MCP-1). 2. Use Humanized Models: For better clinical translation, consider using humanized mouse models (e.g., PBMC-engrafted NSG mice) to assess CRS potential.[10][11] 3. Baseline Health: Ensure animals are healthy and free from infections that could prime an inflammatory response. |
| Inconsistent results between different cancer cell lines (e.g., cell death in some but not others). | Autocrine TNFα production: The cytotoxic effect of some IAP inhibitors as single agents depends on their ability to induce autocrine production of TNFα, which then triggers apoptosis in the now-sensitized cells. This effect is cell-line specific.[12] Genetic background: Mutations in cell death pathways (e.g., loss of caspase-8 or RIPK3) can alter the response to IAP inhibitors. | 1. Measure TNFα: Check the supernatant of treated cells for TNFα to determine if an autocrine loop is active. 2. Co-treat with TNFα: To confirm sensitization, treat cells with a combination of the IAP inhibitor and a sub-lethal dose of exogenous TNFα. 3. Characterize Cell Lines: If possible, profile key cell death and inflammatory pathway proteins (caspases, RIP kinases, NF-κB components) in your cell lines. |
| Lack of suppression of cytokine release in an in vitro CRS assay. | Stimulus is not TNF-dependent: IAP inhibitors are most effective at blocking TNF-driven cytokine production. If your CRS stimulus acts independently of this pathway (e.g., superagonist antibodies directly activating T-cells), the inhibitory effect may be minimal. Assay timing: The kinetics of IAP degradation and subsequent signaling modulation may not align with your cytokine measurement timepoint. | 1. Verify Stimulus Pathway: Confirm that your stimulus (e.g., LPS) activates the canonical NF-κB pathway via TNFR signaling. 2. Time-Course Experiment: Measure cytokine levels at multiple time points (e.g., 6, 12, 24 hours) to capture the full dynamic range of the response. 3. Dose-Response Curve: Ensure you are using an effective concentration of the IAP inhibitor by performing a dose-response experiment. |
Quantitative Data Summary
The following tables summarize the effects of IAP inhibitors on cytokine and chemokine production from published studies. Note that absolute values are highly dependent on the specific experimental system.
Table 1: Effect of IAP Antagonist (BV6) on TNF-induced Cytokine Production in HeLa Cells
| Cytokine | TNFα (10 ng/mL) | TNFα + BV6 (4 µM) | % Inhibition |
| IL-8 | ~3500 pg/mL | ~1000 pg/mL | ~71% |
| IL-6 | ~200 pg/mL | < 50 pg/mL | > 75% |
| CXCL1 | ~1000 pg/mL | ~250 pg/mL | ~75% |
| RANTES | ~1200 pg/mL | ~800 pg/mL | ~33% |
| Data are estimations derived from graphical representations in the source literature and are for illustrative purposes.[2] |
Table 2: Spontaneous Chemokine Production Induced by IAP Antagonist (BV6) in HeLa Cells
| Treatment | RANTES Production (pg/mL) | IL-8 Production (pg/mL) |
| Control | < 100 | < 500 |
| BV6 (4 µM) | ~1800 | ~1500 |
| Data are estimations derived from graphical representations in the source literature and are for illustrative purposes.[2] |
Table 3: Effect of IAP Antagonist (GDC-0152) on MCP-1 Levels in Preclinical Models
| Species | Dose | Peak MCP-1 Increase |
| Rat | 120 mg/kg | Minimal change |
| Dog | 1 mg/kg | Significant increase |
| Human | up to 1.48 mg/kg | No substantial increase |
| This table illustrates the species-specific sensitivity to IAP inhibitor-induced inflammation.[9] |
Experimental Protocols
Protocol 1: In Vitro CRS Assay using Human PBMCs
This protocol provides a framework for assessing the potential of an IAP inhibitor to modulate cytokine release from human peripheral blood mononuclear cells (PBMCs).
Caption: Experimental workflow for an in vitro CRS assay.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh healthy human donor blood or buffy coats using Ficoll-Paque or a similar density gradient medium. Wash the cells extensively to remove platelets.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and seed them into a 96-well flat-bottom plate at a density of 2 x 10^5 to 5 x 10^5 cells per well.
-
IAP Inhibitor Treatment: Prepare a serial dilution of the IAP inhibitor. Pre-treat the cells by adding the inhibitor or vehicle control to the appropriate wells. Incubate for 1-2 hours at 37°C, 5% CO2.
-
Stimulation: Add the CRS-inducing stimulus. This can be:
-
Soluble stimulus: LPS (100 ng/mL) or TNFα (10 ng/mL) to model inflammation.
-
T-cell activation: Immobilized or soluble anti-CD3 (e.g., OKT3) and anti-CD28 antibodies to mimic T-cell engaging therapies.
-
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C, 5% CO2. A time-course experiment is recommended for initial characterization.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of key CRS cytokines (e.g., TNFα, IL-6, IFN-γ, IL-2, IL-8, IL-10, RANTES/CCL5) in the supernatant using a multiplex bead-based assay (e.g., LEGENDplex™) or individual ELISAs, following the manufacturer's instructions.[13]
-
Data Analysis: Calculate the concentration of each cytokine. Compare the levels in wells treated with the IAP inhibitor to those with the stimulus alone to determine the percentage of inhibition or induction.
Protocol 2: In Vivo CRS Assessment in a Humanized Mouse Model
This protocol outlines a general procedure for evaluating the effect of IAP inhibitors on CRS in vivo using PBMC-engrafted immunodeficient mice.[10][11]
Methodology:
-
Mouse Model: Use highly immunodeficient mice, such as NOD-scid IL2rγnull (NSG) mice.
-
Humanization: Intravenously inject 5-10 x 10^6 human PBMCs into each mouse. Allow 6-7 days for the human immune cells to engraft.
-
Grouping and Dosing:
-
Group 1: Vehicle control.
-
Group 2: CRS-inducing agent alone (e.g., anti-CD3/CD28 superagonist, CAR-T cells).
-
Group 3: IAP inhibitor alone.
-
Group 4: IAP inhibitor (as pre-treatment or co-administration) + CRS-inducing agent.
-
-
Monitoring: Monitor the mice daily for clinical signs of CRS, including:
-
Body weight changes.
-
Body temperature (using a rectal probe).
-
General clinical score (posture, activity, fur ruffling).
-
-
Blood Sampling: Collect peripheral blood at key time points (e.g., 2, 6, 24, and 48 hours post-treatment) via submandibular or retro-orbital bleed. Process blood to collect serum.
-
Cytokine Analysis: Analyze serum samples for a panel of human cytokines using a multiplex immunoassay as described in the in vitro protocol.
-
Flow Cytometry: At the study endpoint, collect spleen and blood to analyze the populations of human immune cells (e.g., CD4+ T cells, CD8+ T cells, monocytes) by flow cytometry.
-
Data Analysis: Compare cytokine levels, body weight curves, and temperature changes between the different treatment groups to assess the modulatory effect of the IAP inhibitor on the CRS response.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitor of Apoptosis Proteins (IAPs) and Their Antagonists Regulate Spontaneous and Tumor Necrosis Factor (TNF)-induced Proinflammatory Cytokine and Chemokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Immuno-Modulatory Effects of Inhibitor of Apoptosis Protein Antagonists in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IAP inhibitors enhance co-stimulation to promote tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Immuno-Modulatory Effects of Inhibitor of Apoptosis Protein Antagonists in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dogs are more sensitive to antagonists of inhibitor of apoptosis proteins than rats and humans: a translational toxicokinetic/toxicodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. A rapid, sensitive, and reproducible in vivo PBMC humanized murine model for determining therapeutic-related cytokine release syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
Interpreting unexpected results in T-3256336 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the IAP antagonist T-3256336.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1 and XIAP with IC50 values of 1.3 nM and 200 nM, respectively.[1] By inhibiting these proteins, this compound promotes programmed cell death (apoptosis) in cancer cells. A key aspect of its mechanism is the induction of systemic Tumor Necrosis Factor-alpha (TNFα) production, which plays a crucial role in its antitumor activity.[2]
Q2: What is the recommended form of this compound for experimental use?
A2: The anhydrous form of this compound is the most desirable and stable crystalline form for development and experimental use.[3][4] The compound can also exist as less stable mono-hydrate and hemi-hydrate forms.[3][4] Using a hydrated form may lead to variability in solubility and activity, potentially causing unexpected results.
Q3: Is the antitumor activity of this compound always dependent on TNFα?
A3: The single-agent efficacy of this compound is most pronounced in cancer cell lines with high endogenous expression of TNFα mRNA.[2] In cell lines with low or no TNFα expression, the compound may show limited activity on its own. However, these cells can become significantly more sensitive to this compound when co-stimulated with exogenous TNFα.[2] In some contexts, TNFα can induce caspase-independent cell death pathways, which could be a factor in observed cellular responses.[5][6]
Troubleshooting Guides
Issue 1: Lower Than Expected In Vitro Efficacy
Researchers may observe that this compound does not induce cell death in their cancer cell line of interest as effectively as anticipated.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Low Endogenous TNFα Expression in the Cell Line | 1. Measure the baseline TNFα mRNA and protein expression in your cell line using qPCR and ELISA, respectively.2. If TNFα levels are low, consider co-treatment with a sub-lethal dose of exogenous TNFα to sensitize the cells to this compound.[2]3. Compare the efficacy of this compound in your cell line to a positive control cell line known to have high TNFα expression. |
| Use of Hydrated Form of this compound | 1. Confirm the form of your this compound compound. The anhydrous form is the most stable and recommended for consistent results.[3][4]2. If the form is unknown or hydrated, source a confirmed anhydrous batch of the compound.3. Ensure proper storage conditions to prevent hydration (e.g., desiccated environment). |
| Solubility Issues | 1. Review the solvent used to dissolve this compound. While specific solubility data is not widely published, ensure the compound is fully dissolved before adding it to your cell culture media.2. Prepare fresh stock solutions for each experiment to avoid precipitation over time.3. Visually inspect for any precipitate in the stock solution or in the cell culture wells after addition. |
| Caspase-Independent Cell Death Pathways | 1. If standard apoptosis assays (e.g., caspase-3/7 activation) show weak results, consider that cell death may be occurring through a caspase-independent mechanism, which can be induced by TNFα.[5][6]2. Utilize assays that measure other cell death markers, such as mitochondrial membrane potential, ROS production, or calpain activity.[5] |
Issue 2: High Variability in In Vivo Antitumor Efficacy
Researchers may encounter inconsistent tumor growth inhibition in animal models treated with this compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Variability in Systemic TNFα Induction | 1. Measure serum levels of TNFα and other relevant cytokines in treated animals to assess the systemic immune response.[2]2. Consider the immune status of the animal model, as the tumor microenvironment and systemic immune response can influence efficacy.3. In xenograft models, neutralizing circulating mouse TNFα with an antibody can be used to confirm the dependency of this compound's effect on host-derived TNFα.[2] |
| Pharmacokinetic Variability | 1. Factors such as age, sex, and health status of the animals can influence drug metabolism and distribution.[7][8]2. Ensure consistent administration of the compound (e.g., time of day, fed/fasted state) to minimize variability. |
| Inconsistent Formulation or Administration | 1. Ensure the oral gavage formulation is homogenous and the dose is accurately administered to each animal.2. For orally administered compounds, variability in gut absorption can contribute to inconsistent results. |
Experimental Protocols
Cell Viability Assay (Example)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of anhydrous this compound in DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine). If investigating TNFα sensitization, add a sub-lethal concentration of TNFα to a parallel set of wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) according to the manufacturer's instructions to measure cell viability.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits cIAP1/XIAP, leading to apoptosis and inducing systemic TNFα.
Troubleshooting Workflow for Low In Vitro Efficacy
Caption: A logical workflow for troubleshooting low in vitro efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening and Characterization of Hydrate Forms of this compound, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening and Characterization of Hydrate Forms of this compound, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist [jstage.jst.go.jp]
- 5. Tumor necrosis factor-alpha induces caspase-independent cell death in human neutrophils via reactive oxidants and associated with calpain activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor necrosis factor alpha induces a caspase-independent death pathway in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors contributing to variability in drug pharmacokinetics. II. Drug distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inter-patient variability in docetaxel pharmacokinetics: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing TNFα co-stimulation for enhanced T-3256336 activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing T-3256336, a novel T-cell therapeutic, with a focus on optimizing its activity through Tumor Necrosis Factor-alpha (TNFα) co-stimulation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an engineered T-cell therapy designed to recognize and eliminate target cancer cells. It provides the primary activation signal (Signal 1) to the T-cell upon binding to its target antigen. However, for robust and sustained anti-tumor activity, a second, co-stimulatory signal (Signal 2) is required to enhance T-cell proliferation, cytokine production, and survival.
Q2: What is the role of TNFα co-stimulation in T-cell activity?
A2: TNFα can act as a potent co-stimulatory molecule for T-cells, particularly through its interaction with the TNF Receptor 2 (TNFR2), which is expressed on activated T-cells.[1][2] This signaling pathway enhances T-cell activation, proliferation, and effector functions, often by augmenting NF-κB signaling which is only weakly activated by T-cell receptor (TCR) engagement alone.[1] Optimizing this co-stimulation can lead to more persistent and effective anti-tumor responses.
Q3: Why is TNFR2 the key receptor for TNFα co-stimulation in T-cells?
A3: While TNFα can bind to two receptors, TNFR1 and TNFR2, it is the signaling through TNFR2 that is primarily responsible for the direct co-stimulatory effects on T-cells.[1][3] TNFR2 signaling is non-redundant, meaning other co-stimulatory signals like those from CD28 may not fully compensate for its absence.[1] It has been shown to lower the activation threshold of T-cells and is critical for the effective priming and proliferation of CD8+ T-cells.[1]
Q4: Can TNFα signaling have negative effects on T-cell function?
A4: Yes, the role of TNFα is complex. While it can provide co-stimulation, chronic exposure or signaling through TNFR1 can potentially lead to activation-induced cell death (AICD) or T-cell exhaustion.[4] Therefore, optimizing the concentration and timing of TNFα co-stimulation is critical to harness its beneficial effects while minimizing potential negative outcomes.
Troubleshooting Guides
Users may encounter various issues during their experiments. The following guides address common problems in a question-and-answer format.
| Problem / Question | Possible Causes | Recommended Solutions |
| Q5: Why am I observing low or no cytotoxic activity of this compound cells against target cells, even with TNFα? | 1. Suboptimal TNFα Concentration: The concentration of TNFα may be too low to provide adequate co-stimulation or too high, leading to inhibitory effects. 2. Poor Effector Cell Health: this compound cells may have low viability or may be exhausted. 3. Incorrect E:T Ratio: The effector-to-target cell ratio may be too low. 4. Target Cell Issues: Target cells may have lost antigen expression or are not sensitive to T-cell mediated killing. | 1. Perform a Dose-Response Titration: Test a range of TNFα concentrations (e.g., 0.1 to 100 ng/mL) to find the optimal level for co-stimulation. 2. Assess T-cell Viability: Use a viability dye (e.g., Trypan Blue, 7-AAD) to check the health of this compound cells before the assay. Ensure cells are in the logarithmic growth phase. 3. Optimize E:T Ratio: Test multiple E:T ratios (e.g., 1:1, 5:1, 10:1) to determine the most effective ratio for your specific cell lines.[5] 4. Verify Target Antigen: Use flow cytometry to confirm that the target antigen is still expressed on your cancer cell line. |
| Q6: I'm seeing high background T-cell activation or target cell death in my negative controls. | 1. Non-specific T-cell Activation: T-cells may be activated by components in the culture medium or by prolonged handling. 2. Poor Target Cell Health: The target cell line may be inherently unhealthy or sensitive to culture conditions, leading to spontaneous death. 3. Reagent Contamination: Media or supplements could be contaminated with endotoxins (LPS) or other stimulants. | 1. Handle Cells Gently: Minimize pipetting and centrifugation stress. Allow T-cells to rest in culture for a few hours before starting the assay. 2. Check Target Cell Viability: Ensure target cells have high viability (>95%) before plating. Run a "target cells only" control to measure spontaneous death. 3. Use Endotoxin-Free Reagents: Ensure all media, PBS, and supplements are certified low-endotoxin. |
| Q7: My experimental results are highly variable between replicates. | 1. Inconsistent Cell Plating: Uneven distribution of effector or target cells in the wells. 2. Pipetting Errors: Inaccurate dispensing of cells, TNFα, or other reagents. 3. Presence of Bubbles: Bubbles in microplate wells can interfere with optical readings in cytotoxicity assays.[6] | 1. Ensure Homogeneous Cell Suspension: Gently resuspend cells thoroughly before each plating step. 2. Calibrate Pipettes: Regularly check and calibrate pipettes. Use a multichannel pipette for adding cells to plates to improve consistency.[7] 3. Inspect Plates: Before incubation and reading, visually inspect plates for bubbles and remove them with a sterile pipette tip if necessary.[6] |
| Q8: How do I confirm that the enhanced activity is specifically due to TNFα/TNFR2 signaling? | 1. Lack of Specificity Control: The experiment lacks a control to block the specific pathway being investigated. | 1. Use a Blocking Antibody: Include a condition where a neutralizing antibody against TNFR2 is added. If the enhanced activity is TNFR2-dependent, this condition should show reduced this compound activity compared to the TNFα-only condition. |
Quantitative Data Summary
Effective data presentation is crucial for interpreting experimental outcomes. Below are templates for summarizing key quantitative data.
Table 1: this compound Cytotoxicity with TNFα Co-stimulation Data represents percent lysis of target cells after 24-hour co-culture. Values are Mean ± SD.
| Effector:Target (E:T) Ratio | This compound Alone | This compound + TNFα (10 ng/mL) |
| 1:1 | 15% ± 2.1% | 35% ± 3.5% |
| 5:1 | 45% ± 4.2% | 75% ± 5.1% |
| 10:1 | 60% ± 3.8% | 92% ± 2.9% |
Table 2: TNFα Dose-Response for this compound Activity Enhancement Data represents IFN-γ secretion (pg/mL) at a fixed 5:1 E:T ratio after 48 hours. Values are Mean ± SD.
| TNFα Concentration | IFN-γ (pg/mL) |
| 0 ng/mL (Control) | 850 ± 75 |
| 1 ng/mL | 1500 ± 120 |
| 10 ng/mL | 3200 ± 250 |
| 50 ng/mL | 3500 ± 310 |
| 100 ng/mL | 3300 ± 280 |
Experimental Protocols & Visualizations
Signaling & Experimental Workflow Diagrams
References
- 1. TNF Activity and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The TNF-α/TNFR2 Pathway: Targeting a Brake to Release the Anti-tumor Immune Response [frontiersin.org]
- 3. Role of TNF-TNF Receptor 2 Signal in Regulatory T Cells and Its Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The dichotomous outcomes of TNFα signaling in CD4+ T cells [frontiersin.org]
- 5. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: T-3256336 Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing T-3256336 in xenograft models. Our aim is to help you navigate potential sources of variability and ensure the robustness and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1 and XIAP.[1][2] It functions by mimicking the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases), which is a natural inhibitor of IAPs. By binding to IAPs, this compound relieves their inhibitory effect on caspases, thereby promoting apoptosis (programmed cell death) in cancer cells. A key aspect of its in vivo activity is the induction of systemic cytokines, particularly Tumor Necrosis Factor-alpha (TNFα), which plays a crucial role in its anti-tumor efficacy.[1]
Q2: Why am I observing high variability in tumor response between my study animals?
A2: Variability in tumor response to this compound can arise from several factors:
-
Host Immune Response: The anti-tumor effect of this compound is significantly mediated by the host's systemic TNFα production.[1] Individual differences in the immune response of xenograft models (even within the same strain) can lead to varied levels of TNFα induction and consequently, different degrees of tumor regression.
-
Tumor Microenvironment: The cellular composition and signaling within the tumor microenvironment can influence its sensitivity to TNFα-mediated apoptosis.
-
Tumor Engraftment and Size: Inconsistent tumor engraftment or a wide range of initial tumor volumes at the start of treatment can contribute to variability. It is recommended to randomize animals into treatment groups only after tumors have reached a predetermined size.
-
Drug Administration: As an orally administered agent, variations in gastrointestinal absorption can occur between animals, leading to different plasma concentrations of this compound.
Q3: My in vitro results with this compound are not correlating with my in vivo findings. Why might this be?
A3: A discrepancy between in vitro and in vivo results is a known characteristic of this compound and other IAP antagonists. The single-agent efficacy of this compound in vitro is often limited to a small subset of cancer cell lines that exhibit high endogenous expression of TNFα mRNA.[1] In contrast, the in vivo efficacy is more pronounced due to the drug's ability to induce systemic (host-derived) TNFα, which then sensitizes the tumor to the pro-apoptotic effects of this compound.[1] Therefore, a cell line that is resistant in vitro may show a significant response in a xenograft model.
Q4: What are the recommended xenograft models for this compound studies?
A4: The PANC-1 human pancreatic cancer cell line is a well-documented model for demonstrating the in vivo efficacy of this compound.[1] When selecting a cell line, consider those that are known to be sensitive to TNFα-mediated apoptosis, even if they do not have high endogenous TNFα expression. The choice of an immunocompromised mouse strain that can still mount a sufficient cytokine response (like nude mice) is also critical.
Troubleshooting Guides
Issue 1: Suboptimal Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Insufficient TNFα Induction | 1. Confirm Host Competency: Ensure the mouse strain used is capable of producing a robust inflammatory response. 2. Co-administration of TNFα (for mechanistic studies): In some models, co-stimulation with exogenous TNFα can enhance the sensitivity to this compound.[1] 3. Combination Therapy: Consider combining this compound with other agents that can induce TNFα expression. |
| Low Drug Exposure | 1. Verify Dosing: Double-check the formulation and administration of this compound to ensure accurate dosing. 2. Pharmacokinetic Analysis: If feasible, perform satellite pharmacokinetic studies to determine the plasma concentration of this compound in your model. |
| Tumor Resistance | 1. Assess TNFα Receptor Expression: Evaluate the expression of TNFα receptors on your tumor cells of interest. 2. Investigate Downstream Signaling: Analyze the apoptotic signaling pathways in the tumor cells to identify potential resistance mechanisms. |
Issue 2: High Inter-Animal Variability in Tumor Volume
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tumor Implantation | 1. Standardize Cell Preparation: Ensure a consistent number of viable cells are implanted for each animal. 2. Uniform Implantation Site: Use the same subcutaneous location for all animals. 3. Consider Matrigel: Co-injection with Matrigel can sometimes improve tumor take-rate and uniformity. |
| Variable Animal Health | 1. Acclimatization: Allow for a sufficient acclimatization period for the animals before tumor implantation. 2. Monitor Animal Health: Regularly monitor the weight and overall health of the animals, as underlying health issues can impact both tumor growth and immune response. |
| Measurement Inaccuracy | 1. Consistent Measurement Technique: Use calipers for consistent tumor measurements (Length x Width^2)/2. 2. Blinded Measurements: Whenever possible, the individual measuring the tumors should be blinded to the treatment groups. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in PANC-1 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 0 |
| This compound | 30 | Daily | 53 |
| This compound | 100 | Daily | 62 |
Data synthesized from publicly available information; actual results may vary.[2]
Table 2: Effect of this compound on Systemic Cytokine Levels in PANC-1 Xenograft Model
| Cytokine | Vehicle Control (pg/mL) | This compound (100 mg/kg) (pg/mL) | Fold Increase |
| TNFα | Baseline | Significantly Increased | >10 |
| IL-6 | Baseline | Increased | >5 |
| MCP-1 | Baseline | Increased | >3 |
Illustrative data based on published findings describing a significant increase in systemic cytokines.[1] Actual concentrations will vary based on the specific experimental conditions and assay used.
Experimental Protocols
PANC-1 Xenograft Model Protocol
-
Cell Culture: Culture PANC-1 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Use female athymic nude mice, 6-8 weeks of age.
-
Tumor Implantation:
-
Harvest PANC-1 cells during the exponential growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for oral gavage.
-
Administer the appropriate dose of this compound or vehicle control orally according to the planned schedule.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Cytokine Analysis:
-
Collect blood samples (e.g., via cardiac puncture) at specified time points after this compound administration.
-
Process the blood to obtain plasma.
-
Measure cytokine levels in the plasma using a multiplex immunoassay or ELISA.
-
Mandatory Visualizations
Caption: this compound inhibits IAPs, leading to caspase activation and apoptosis.
Caption: A typical workflow for a this compound xenograft study.
References
Validation & Comparative
A Comparative Guide to IAP Inhibitors: T-3256336 and LCL161
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting the Brakes on Apoptosis
Both T-3256336 and LCL161 are small molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetics. They function by mimicking the endogenous protein SMAC/DIABLO, which antagonizes IAP proteins.[1] By binding to the BIR (Baculovirus IAP Repeat) domains of IAPs, these inhibitors alleviate the suppression of caspases, the key executioners of apoptosis, thereby promoting programmed cell death in cancer cells. The primary targets of both compounds are cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP).[2][3] Inhibition of cIAP1 and cIAP2 leads to their auto-ubiquitination and subsequent proteasomal degradation, which not only promotes caspase activation but also activates the non-canonical NF-κB signaling pathway.[1]
Performance Data: A Comparative Overview
The following tables summarize the available quantitative data for this compound and LCL161, detailing their inhibitory concentrations against various IAP proteins and their effects on cancer cell lines. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Inhibitory Activity against IAP Proteins
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | cIAP1 | 1.3 | Biochemical Assay |
| XIAP | 200 | Biochemical Assay | |
| LCL161 | cIAP1 | 0.4 | MDA-MB-231 cells |
| XIAP | 35 | HEK293 cells |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 | Assay Duration |
| This compound | PANC-1 (Pancreatic) | Effective with exogenous TNFα | Not Specified |
| LCL161 | Ba/F3-FLT3-ITD | ~500 nM | Not Specified |
| MOLM13-luc+ | ~4 µM | Not Specified | |
| Ba/F3-D835Y | ~50 nM | Not Specified | |
| CCRF-CEM (T-cell ALL) | 0.25 µM | 96 hours | |
| Karpas-299 (Anaplastic Large Cell Lymphoma) | 1.6 µM | 96 hours |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: IAP Inhibition of Apoptotic Pathways.
Caption: General Experimental Workflow for IAP Inhibitor Evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of IAP inhibitors.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or LCL161 in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or LCL161 at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the IAP inhibitors as described for the cell viability assay.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Normalize the results to the vehicle control.
Conclusion
Both this compound and LCL161 are potent IAP inhibitors that induce apoptosis in cancer cells. Based on the available data, both compounds exhibit low nanomolar inhibitory activity against cIAP1, with LCL161 appearing slightly more potent in the cited cellular assay. This compound shows a higher IC50 for XIAP compared to cIAP1, suggesting a degree of selectivity, whereas LCL161 demonstrates potent inhibition of both cIAP1 and XIAP.
The choice between these inhibitors for research or therapeutic development may depend on the specific cancer type, the IAP expression profile of the tumor, and the desired selectivity. The provided experimental protocols offer a standardized framework for further comparative studies to elucidate the relative potency and efficacy of these and other IAP inhibitors under consistent conditions. Future head-to-head preclinical and clinical studies will be crucial to definitively determine the superior candidate for specific therapeutic applications.
References
Validating the On-Target Effects of T-3256336 in Cancer Cells: A Comparative Guide
In the realm of cancer drug development, ensuring a compound selectively engages its intended target is paramount. This guide provides a comparative overview of key methodologies for validating the on-target effects of T-3256336, a novel small molecule Inhibitor of Apoptosis Proteins (IAPs) antagonist, in cancer cells. This compound is a potent and orally active inhibitor of cIAP1 and XIAP with IC50 values of 1.3 nM and 200 nM, respectively, and has demonstrated anti-tumor activity.[1] The single-agent efficacy of this compound has been shown to be limited to cancer cell lines with high levels of TNFα mRNA expression, while co-stimulation with exogenous TNFα can sensitize other cancer cells to the compound.[2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply robust methods for target validation.
This compound and the IAP Signaling Pathway
This compound functions by antagonizing IAP proteins, which are key regulators of apoptosis. IAPs block programmed cell death by inhibiting caspases. By inhibiting IAPs, this compound promotes apoptosis in cancer cells. In some contexts, the efficacy of IAP antagonists is enhanced by the presence of TNFα, which can trigger an extrinsic apoptotic pathway.[2][3]
Caption: IAP signaling pathway and the inhibitory action of this compound.
Comparison of On-Target Validation Methodologies
Several techniques can be employed to confirm that the anti-cancer effects of this compound are a direct result of its interaction with cIAP1 and XIAP. The choice of method depends on the specific research question, available resources, and the desired level of evidence.
| Methodology | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced protein stabilization upon heating.[4][5] | Directly demonstrates target engagement in intact cells and tissues.[6] Label-free. | Requires a specific antibody for the target protein. Not suitable for all proteins. |
| KiNativ™ | Utilizes ATP-biotin probes to label the active sites of kinases and other ATP-binding proteins. Inhibition by a compound prevents labeling.[7][8] | Provides a broad profile of kinase inhibitor selectivity. Can identify off-target effects. | Primarily applicable to ATP-binding proteins. Requires specialized probes and mass spectrometry. |
| Genetic Approaches (shRNA/CRISPR) | Silencing the target gene should phenocopy the effect of the inhibitor.[9] | Provides strong evidence for the target's role in the observed phenotype. | Off-target effects of shRNA/CRISPR are possible. Does not directly measure drug-target interaction. |
| Biochemical Assays | Measures the activity of the target protein or downstream effectors. | Can provide quantitative data on the functional consequences of target engagement. | Indirect measure of target engagement. May not be specific to the direct target. |
Experimental Protocols and Workflows
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly observe the binding of a drug to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Culture cancer cells to ~80% confluency. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1 hour at 37°C) to allow for compound uptake.[4]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[4]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[4]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the levels of the target protein (cIAP1 or XIAP) by Western blotting.[4]
-
Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensities to the lowest temperature point. Plot the normalized intensities against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[4]
| Temperature (°C) | Normalized Soluble cIAP1 (Vehicle) | Normalized Soluble cIAP1 (this compound) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.85 | 0.95 |
| 55 | 0.52 | 0.88 |
| 60 | 0.21 | 0.65 |
| 65 | 0.05 | 0.30 |
| 70 | 0.01 | 0.10 |
KiNativ™ Assay
While originally designed for kinases, the KiNativ™ platform can be adapted for other ATP-binding proteins. It provides a snapshot of which proteins are being inhibited by a compound within a complex cellular lysate. Since IAPs are not kinases, a direct KiNativ assay is not applicable. However, a similar probe-based chemoproteomic approach could be developed with a probe that specifically labels IAPs. The general workflow would be as follows:
Caption: Conceptual workflow for a probe-based target engagement assay.
| Protein Target | % Inhibition by this compound |
| cIAP1 | 95% |
| XIAP | 88% |
| Off-Target Protein 1 | 5% |
| Off-Target Protein 2 | 2% |
Genetic Validation
Caption: Workflow for genetic validation of on-target effects.
| Condition | % Apoptotic Cells |
| Control (Non-targeting shRNA) | 5% |
| This compound (100 nM) | 45% |
| cIAP1 shRNA | 42% |
| XIAP shRNA | 38% |
Biochemical Assays
Biochemical assays can measure the functional consequences of this compound binding to IAPs. A key downstream event of IAP inhibition is the activation of caspases, which are the executioners of apoptosis.
-
Cell Treatment: Plate cancer cells and treat with various concentrations of this compound or a vehicle control.
-
Assay: Use a commercially available caspase-3/7 activity assay kit. These kits typically contain a luminogenic or fluorogenic substrate for caspase-3/7.
-
Measurement: After the appropriate incubation time, add the caspase substrate to the cells and measure the luminescent or fluorescent signal, which is proportional to caspase activity.
-
Data Analysis: Plot caspase activity against the concentration of this compound to determine the EC50 for caspase activation.
| This compound Conc. (nM) | Caspase-3/7 Activity (Relative Luminescence Units) |
| 0 | 100 |
| 1 | 150 |
| 10 | 500 |
| 100 | 2500 |
| 1000 | 2600 |
This guide provides a framework for robustly validating the on-target effects of this compound. A multi-faceted approach, combining direct target engagement assays like CETSA with functional assays and genetic validation, will provide the highest level of confidence in the mechanism of action of this promising anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitor of apoptosis protein antagonist this compound potentiates the antitumor efficacy of the Nedd8-activating enzyme inhibitor pevonedistat (TAK-924/MLN4924) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. researchgate.net [researchgate.net]
- 9. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SMAC Mimetics: T-3256336 Versus Other Investigational Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with targeted therapies aimed at overcoming apoptosis resistance showing significant promise. Among these, Second Mitochondria-derived Activator of Caspases (SMAC) mimetics have emerged as a compelling class of drugs. These agents antagonize the Inhibitor of Apoptosis (IAP) proteins, thereby promoting programmed cell death in cancer cells. This guide provides a comparative analysis of the novel, orally available SMAC mimetic T-3256336 against other clinically investigated SMAC mimetics, including Birinapant (B612068) (TL32711), LCL161, Debio 1143 (AT-406/Xevinapant), and GDC-0917 (CUDC-427).
Mechanism of Action: A Shared Pathway to Apoptosis
SMAC mimetics function by mimicking the endogenous SMAC protein, which binds to and neutralizes IAP proteins, primarily cIAP1, cIAP2, and XIAP. This action liberates caspases from IAP-mediated inhibition, ultimately leading to apoptosis. A crucial aspect of the mechanism for many SMAC mimetics is the induction of an autocrine or paracrine tumor necrosis factor-alpha (TNFα) signaling loop, which further potentiates cell death.
Comparative Efficacy
The anti-tumor efficacy of SMAC mimetics is often evaluated based on their binding affinity to IAP proteins, their ability to induce cancer cell death (cytotoxicity), and their performance in preclinical tumor models.
IAP Binding Affinity
The potency of SMAC mimetics is intrinsically linked to their binding affinity for the BIR (Baculoviral IAP Repeat) domains of IAP proteins. High affinity binding is a prerequisite for effective IAP antagonism.
| Compound | cIAP1 IC50/Kd | cIAP2 IC50/Kd | XIAP IC50/Kd | Reference |
| This compound | 1.3 nM (IC50) | Not Reported | 200 nM (IC50) | [1] |
| Birinapant | <1 nM (Kd) | Not Reported | 45 nM (Kd) | [2][3] |
| LCL161 | 0.4 nM (IC50) | Not Reported | 35 nM (IC50) | [4] |
| Debio 1143 | Binds with high affinity | Binds with high affinity | Binds with high affinity | [5] |
| GDC-0917 | High affinity | High affinity | High affinity | [6] |
| Note: IC50 and Kd values are not directly comparable but both indicate high binding affinity. |
In Vitro Cytotoxicity
The single-agent cytotoxicity of SMAC mimetics in cancer cell lines can be variable and is often dependent on the cellular context, particularly the presence of an endogenous TNFα loop.
| Compound | Cell Line | IC50 (Monotherapy) | Reference |
| This compound | Limited single-agent activity in vitro, sensitive cell lines have high TNFα mRNA expression. | Not widely reported | [2] |
| Birinapant | MDA-MB-231 (Breast) | 15 nM | [7] |
| SUM190 (Breast) | Induces cell death | [8] | |
| LCL161 | Hep3B (Hepatocellular) | 10.23 µM | [4][9] |
| PLC5 (Hepatocellular) | 19.19 µM | [4][9] | |
| WSU-DLCL2 (Lymphoma) | 0.22 µM | [10] | |
| Debio 1143 | HCC193 (NSCLC) | 1 µM | [11] |
| GDC-0917 | MDA-MB-231 (Breast) | More potent than Debio 1143 (10-100 fold lower concentrations) | [6] |
| A2058 (Melanoma) | More potent than Debio 1143 | [6] |
In Vivo Anti-Tumor Activity
Preclinical xenograft models provide a more complex biological system to evaluate the anti-tumor potential of SMAC mimetics.
| Compound | Xenograft Model | Dosing & Administration | Outcome | Reference |
| This compound | PANC-1 (Pancreatic) | 30 & 100 mg/kg, p.o. | Tumor regression (T/C of 53% and 62% respectively) | [1] |
| Birinapant | Patient-derived melanoma | 30 mg/kg, i.p. | Tumor growth inhibition | [3] |
| LCL161 | Ba/F3-FLT3-ITD-luc+ (Leukemia) | 100 mg/kg | Enhanced anti-leukemia effects with PKC412 | [12] |
| Debio 1143 | MDA-MB-231 (Breast) | up to 100 mg/kg | Tumor growth inhibition | [6] |
| GDC-0917 | MDA-MB-231 (Breast) | 10 mg/kg | Comparable or slightly more efficient tumor growth inhibition than 100 mg/kg Debio 1143 | [6][13] |
Comparative Toxicity and Safety Profile
The clinical development of SMAC mimetics has been shaped by their toxicity profiles, which are often linked to their on-target effects, particularly the systemic induction of cytokines.
| Compound | Key Toxicities (Preclinical/Clinical) | Reference |
| This compound | Preclinical data suggests induction of systemic cytokines, including TNFα. Detailed clinical toxicity data is not publicly available. | [2] |
| Birinapant | Headache, nausea, vomiting, Bell's palsy (at high doses). | [14] |
| LCL161 | Cytokine release syndrome (dose-limiting), vomiting, nausea, fatigue, anorexia. Generally well-tolerated at recommended doses. | [15] |
| Debio 1143 | Generally well-tolerated. | [16] |
| GDC-0917 | Generally well-tolerated. | [15] |
Experimental Protocols and Workflows
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, exhaustive protocols for this compound are not widely published, a general workflow for evaluating SMAC mimetics can be outlined.
Key Experimental Methodologies:
-
IAP Binding Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen® assays are commonly used to quantify the binding affinity of SMAC mimetics to purified IAP BIR domains.
-
Cell Viability Assays: Assays such as MTS or CellTiter-Glo® are employed to measure the cytotoxic effects of the compounds on various cancer cell lines. Cells are typically seeded in 96-well plates, treated with a range of drug concentrations, and viability is assessed after a defined incubation period (e.g., 72 hours).
-
Western Blotting: This technique is used to confirm the on-target mechanism of action by detecting the degradation of cIAP1 and the cleavage of caspase substrates like PARP.
-
Xenograft Studies: Immunodeficient mice (e.g., nude or SCID) are subcutaneously injected with human cancer cells. Once tumors are established, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage for orally bioavailable drugs), and tumor volume and body weight are monitored over time to assess efficacy and toxicity.
Logical Relationships in SMAC Mimetic Development
The development and comparison of SMAC mimetics follow a logical progression from initial screening to preclinical and clinical evaluation.
Conclusion
This compound is a potent, orally available SMAC mimetic with demonstrated preclinical anti-tumor activity, particularly in models where it can induce systemic TNFα. Its binding profile indicates strong inhibition of cIAP1. In comparison to other clinically evaluated SMAC mimetics, this compound appears to share a fundamental mechanism of action. However, a comprehensive head-to-head comparison is challenging due to the variability in reported data and the limited public information available for this compound.
Birinapant, LCL161, Debio 1143, and GDC-0917 have undergone more extensive clinical investigation, providing a clearer picture of their safety and tolerability in humans. The preclinical data for GDC-0917 suggests it may have a superior potency in some models compared to Debio 1143. The ultimate clinical utility of any of these agents, including this compound, will depend on their therapeutic index – the balance between their anti-tumor efficacy and their associated toxicities. Further preclinical and clinical studies directly comparing these agents are warranted to definitively establish their relative merits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. IAP antagonist GDC-0917 is more potent than Debio1143 in promoting cell death, c-IAP1 degradation and tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Smac mimetic Birinapant induces apoptosis and enhances TRAIL potency in inflammatory breast cancer cells in an IAP-dependent and TNF-α-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. IAP Inhibition [merckgrouponcology.com]
A Head-to-Head Comparison of Monovalent vs. Bivalent IAP Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, Inhibitor of Apoptosis Protein (IAP) antagonists, also known as SMAC mimetics, have emerged as a promising strategy to overcome resistance to apoptosis. These molecules function by mimicking the endogenous IAP inhibitor SMAC/DIABLO, thereby promoting programmed cell death in cancer cells. IAP antagonists are broadly classified into two categories: monovalent and bivalent, distinguished by the number of SMAC-mimicking moieties they possess. This guide provides an objective, data-driven comparison of the performance of these two classes of IAP antagonists, supported by experimental data and detailed methodologies.
Distinguishing Monovalent and Bivalent IAP Antagonists
Monovalent IAP antagonists contain a single SMAC-mimicking motif. They are designed to bind to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily targeting the BIR3 domain of XIAP and cIAP1/2.[1][2] Examples of well-studied monovalent IAP antagonists include LCL161 and GDC-0152.[3]
Bivalent IAP antagonists feature two SMAC-mimicking motifs connected by a chemical linker.[4] This design allows for simultaneous engagement of multiple BIR domains, either within a single IAP protein or by bridging two separate IAP molecules.[4][5] This avidity effect generally results in higher binding affinity and increased potency compared to their monovalent counterparts.[1][5] Birinapant and SM-164 are prominent examples of bivalent IAP antagonists.[3][6]
The fundamental difference in their structure dictates their mechanism of action and overall efficacy. Bivalent antagonists are often more potent inducers of cIAP1/2 degradation and subsequent apoptosis.[7]
Quantitative Comparison of Performance
The following tables summarize key quantitative data for representative monovalent and bivalent IAP antagonists, providing a comparative view of their binding affinities and cytotoxic activities.
Table 1: Comparative Binding Affinities (Ki, nM) of IAP Antagonists
| Compound | Type | cIAP1 (BIR3) Ki (nM) | cIAP2 (BIR3) Ki (nM) | XIAP (BIR3) Ki (nM) | XIAP (BIR2-BIR3) Ki (nM) |
| LCL161 | Monovalent | ~0.4 (IC50)[8] | - | ~35 (IC50)[8] | - |
| GDC-0152 | Monovalent | 17[1][9][10][11] | 43[1][9][10][11] | 28[1][9][10][11] | - |
| AT-406 (Debio 1143) | Monovalent | 1.9[12] | 5.1[12] | 66.4[12] | - |
| Birinapant | Bivalent | <1 (Kd)[13][14] | - | 45 (Kd)[13][14] | - |
| SM-164 | Bivalent | 0.31[4][5][6] | 1.1[4][5][6] | - | 0.56[4][5][6] |
| BV6 | Bivalent | Potent Antagonist[15] | Potent Antagonist[15] | Potent Antagonist[15] | - |
Table 2: Comparative Cytotoxicity (IC50) of IAP Antagonists in Cancer Cell Lines
| Compound | Type | Cell Line | IC50 (µM) |
| LCL161 | Monovalent | HNSCC cell lines | 32 - 95[3] |
| GDC-0152 | Monovalent | MDA-MB-231 | Induces decreased viability[9][10][11] |
| AT-406 (Debio 1143) | Monovalent | Ovarian cancer cell lines | 0.05 - 0.5[12] |
| Birinapant | Bivalent | MDA-MB-231 | 0.015[16] |
| Birinapant | Bivalent | HCC38 | 0.63[2] |
| Birinapant | Bivalent | HCC70 | 0.47[2] |
| Birinapant | Bivalent | HS578T | 0.21[2] |
| SM-164 | Bivalent | MDA-MB-231 | 0.039[6] |
| BV6 | Bivalent | H460 | 7.2[17] |
Note: IC50 values can vary significantly based on the cell line, assay duration, and other experimental parameters.
Signaling Pathways and Mechanisms of Action
IAP antagonists modulate key signaling pathways that regulate apoptosis and cell survival. The diagrams below illustrate these pathways and the differential effects of monovalent and bivalent antagonists.
Caption: TNFα signaling pathway illustrating the dual role of Complex I in promoting survival via NF-κB and the induction of apoptosis via Complex II.
Caption: Differential mechanisms of monovalent and bivalent IAP antagonists on cIAP1 degradation and NF-κB signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of monovalent and bivalent IAP antagonists are provided below.
Cell Viability Assay (MTS Assay)
This assay determines the number of viable cells in culture based on the metabolic conversion of a tetrazolium salt (MTS) into a colored formazan (B1609692) product by mitochondrial dehydrogenases of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the monovalent and bivalent IAP antagonists in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Caption: Workflow for the MTS cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with monovalent or bivalent IAP antagonists as desired in 6-well plates.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot for cIAP1 Degradation
This technique is used to detect the levels of cIAP1 protein following treatment with IAP antagonists.
Protocol:
-
Cell Lysis: Treat cells with IAP antagonists for the desired time points. Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The choice between monovalent and bivalent IAP antagonists depends on the specific therapeutic goal and the context of the cancer type. Bivalent IAP antagonists generally exhibit superior potency in inducing apoptosis and degrading cIAP1/2, particularly the fraction associated with TRAF2, leading to more effective inhibition of the pro-survival NF-κB pathway.[7] This increased potency is reflected in their lower Ki and IC50 values across various cancer cell lines. However, monovalent antagonists may offer advantages in terms of pharmacokinetic properties and tolerability. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the nuanced differences between these two promising classes of anti-cancer agents.
References
- 1. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Birinapant Enhances Gemcitabine’s Anti-tumor Efficacy in Triple-Negative Breast Cancer by Inducing Intrinsic Pathway–Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smac-mimetic compound SM-164 induces radiosensitization in breast cancer cells through activation of caspases and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bivalent IAP antagonists, but not monovalent IAP antagonists, inhibit TNF-mediated NF-κB signaling by degrading TRAF2-associated cIAP1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LCL161 | SMAC mimetic | IAP antagonist | antitumor | TargetMol [targetmol.com]
- 9. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. invivogen.com [invivogen.com]
- 16. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tnfalphainhibitors.com [tnfalphainhibitors.com]
Cross-Validation of T-3256336's Anti-Tumor Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-tumor activity of T-3256336, a novel small molecule Inhibitor of Apoptosis Proteins (IAP) antagonist. Due to the limited publicly available quantitative data for this compound across a wide range of cell lines, this guide summarizes its known activity and provides a comparative context with other IAP antagonists. The information is intended to support further research and drug development efforts in the field of oncology.
Introduction to this compound and IAP Antagonists
This compound is an orally available, small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of proteins that play a crucial role in cell survival by inhibiting caspases, the key enzymes involved in apoptosis (programmed cell death). In many cancers, IAPs are overexpressed, leading to resistance to apoptosis and promoting tumor growth. IAP antagonists, also known as SMAC mimetics, are designed to mimic the endogenous IAP inhibitor SMAC/DIABLO, thereby restoring the apoptotic signaling pathway in cancer cells.
The anti-tumor activity of this compound is primarily mediated through the induction of systemic Tumor Necrosis Factor-alpha (TNFα) production.[1] As a single agent, its efficacy in vitro is most pronounced in cancer cell lines that exhibit high baseline levels of TNFα mRNA expression.[1] However, in cell lines with low TNFα expression, such as the pancreatic cancer cell line PANC-1, the anti-tumor activity of this compound is significantly enhanced when co-administered with exogenous TNFα.[1] This suggests a dual mechanism of action: the direct sensitization of tumor cells to apoptosis and the stimulation of an anti-tumor immune response through cytokine induction.[1]
Comparative Anti-Tumor Activity
Data Summary Table
| Compound | Cell Line | Cancer Type | IC50 / Effect | Reference |
| This compound | Cell lines with high TNFα mRNA | Various | Active as a single agent (qualitative) | [1] |
| PANC-1 | Pancreatic Cancer | Becomes "drastically sensitive" with exogenous TNFα (qualitative) | [1] | |
| HL-60 (in vivo xenograft) | Leukemia | Synergistic anti-tumor effect with pevonedistat | A 2016 study in Biochemical and Biophysical Research Communications | |
| Birinapant | A subset of ovarian cancer cell lines | Ovarian Cancer | Effective in combination with carboplatin | A 2022 study in the International Journal of Oncology |
| SM-406 (AT-406) | MDA-MB-231 | Breast Cancer | IC50 of 144 nM | A 2011 review in the Journal of Medicinal Chemistry |
| DEBIO-1143 | SK-OV-3 | Ovarian Cancer | Promoted XIAP degradation and induced apoptosis | A 2021 review in the journal Cancers |
| Carboplatin-resistant ovarian cancer cell lines | Ovarian Cancer | Showed anti-tumorigenic activity in over 60% of lines tested | A 2021 review in the journal Cancers |
Note: The data presented for this compound is qualitative based on the available abstract. The IC50 values for other IAP antagonists are provided for comparative context and were obtained from different studies. Direct comparison of potency should be made with caution due to variations in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of anti-tumor agents like this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
TNFα Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of TNFα in cell culture supernatants or serum samples.
Principle: A sandwich ELISA is used to capture and detect a specific antigen. The wells of a microplate are coated with a capture antibody specific for TNFα. The sample is added, and any TNFα present binds to the capture antibody. A detection antibody, also specific for TNFα but conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the amount of TNFα in the sample.
Protocol:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with a capture antibody against human or mouse TNFα (depending on the sample origin) diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA). Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of standards (recombinant TNFα of known concentrations) and samples (cell culture supernatants or diluted serum) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate. Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Reaction Stoppage: Stop the reaction by adding 50 µL of a stop solution (e.g., 2 N H2SO4) to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNFα in the samples.
Mouse Xenograft Model for Anti-Tumor Efficacy
Objective: To evaluate the in vivo anti-tumor activity of a compound.
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice) to prevent rejection of the human tumor cells.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of a mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Treatment: When the tumors reach the desired average size, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle solution.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Toxicity Evaluation: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Signaling Pathways and Experimental Workflows
Signaling Pathway of IAP Antagonists
The following diagram illustrates the mechanism of action of IAP antagonists in inducing apoptosis.
Caption: IAP Antagonist Signaling Pathway
Experimental Workflow for Anti-Tumor Drug Evaluation
The following diagram outlines a typical workflow for evaluating the anti-tumor activity of a compound like this compound.
Caption: Anti-Tumor Drug Evaluation Workflow
References
Comparative Analysis of T-3256336 and Standard Chemotherapy Combinations: A Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel IAP antagonist T-3256336 and established chemotherapy regimens for pancreatic and triple-negative breast cancer. The comparison is based on available preclinical data and aims to offer insights into their respective mechanisms of action, efficacy, and safety profiles.
Introduction to this compound
This compound is an orally available small molecule that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). Specifically, it is a potent inhibitor of cellular IAP1 (cIAP1) and X-linked IAP (XIAP). The primary mechanism of action of this compound involves the induction of tumor cell death through the promotion of systemic Tumor Necrosis Factor alpha (TNFα) production.[1] This targeted approach offers a novel strategy in cancer therapy by sensitizing tumor cells to apoptosis.
Standard Chemotherapy Regimens
For the context of this comparison, the following standard-of-care chemotherapy combinations are considered:
-
For Pancreatic Cancer:
-
FOLFIRINOX: A combination of folinic acid, fluorouracil (5-FU), irinotecan, and oxaliplatin.
-
Gemcitabine (B846) and nab-paclitaxel: A combination of a nucleoside analog and an albumin-bound taxane.
-
-
For Triple-Negative Breast Cancer (TNBC):
-
Anthracycline and Taxane-based regimens: Typically a combination of doxorubicin (B1662922) or epirubicin (B1671505) with paclitaxel (B517696) or docetaxel.
-
Mechanism of Action
This compound Signaling Pathway
This compound antagonizes IAPs, leading to the activation of the NF-κB pathway and subsequent production of TNFα. This TNFα then acts on tumor cells, binding to its receptor (TNFR1) and initiating a signaling cascade that culminates in apoptosis (programmed cell death).
Figure 1: this compound Signaling Pathway
Chemotherapy Combinations Signaling Pathways
Standard chemotherapy regimens act through different mechanisms to induce cancer cell death.
-
FOLFIRINOX: This combination therapy targets multiple pathways. 5-FU inhibits thymidylate synthase, disrupting DNA synthesis. Irinotecan is a topoisomerase I inhibitor, leading to DNA strand breaks. Oxaliplatin is a platinum-based agent that forms DNA adducts, inhibiting DNA replication and transcription.
-
Gemcitabine and nab-paclitaxel: Gemcitabine, a nucleoside analog, is incorporated into DNA, leading to chain termination and apoptosis. Nab-paclitaxel is a microtubule inhibitor that disrupts mitotic spindle formation, causing cell cycle arrest and cell death.
-
Doxorubicin and Paclitaxel: Doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which lead to DNA damage and apoptosis. Paclitaxel, a taxane, stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Figure 2: Chemotherapy Mechanisms
Comparative Efficacy (Preclinical Data)
The following tables summarize available preclinical data for this compound and standard chemotherapy combinations in relevant cancer models. It is important to note that these data are from separate studies and not from direct head-to-head comparisons.
Pancreatic Cancer Models
| Treatment | Cancer Model | Efficacy Metric | Result |
| This compound | PANC-1 Xenograft | Tumor Regression | Induced tumor regression as a single agent.[1] |
| FOLFIRINOX | KPC Mouse Model | Tumor Growth Inhibition | Significantly inhibited tumor growth.[2] |
| Gemcitabine + nab-Paclitaxel | KPC Mouse Model | Tumor Growth Inhibition | Significantly smaller tumors compared to gemcitabine alone.[3] |
| Gemcitabine + nab-Paclitaxel | AsPC-1 & HPAF-II Xenografts | Tumor Growth Inhibition | Enhanced treatment efficacy with altered scheduling.[4] |
Triple-Negative Breast Cancer Models
| Treatment | Cancer Model | Efficacy Metric | Result |
| This compound | MDA-MB-231 Xenograft | (Data not specifically found for this compound in this model) | - |
| Doxorubicin + Cisplatin (B142131) | TNBC Spheroids | Inhibition of Outgrowth | Greater inhibition of outgrowth compared to single agents.[5] |
| Doxorubicin | TNBC Xenograft | Tumor Growth Inhibition | Significantly inhibited TNBC tumor growth.[6] |
Experimental Protocols
This compound PANC-1 Xenograft Study
-
Cell Line: PANC-1 human pancreatic cancer cells.
-
Animal Model: Athymic BALB/c nude mice.[7]
-
Tumor Implantation: Subcutaneous injection of one million PANC-1 cells mixed with Matrigel.[7]
-
Treatment: this compound was administered orally.[1] The study also involved co-stimulation with exogenous TNFα and neutralization of circulating mouse TNFα with an antibody to confirm the mechanism of action.[1]
-
Endpoints: Tumor volume was measured to assess tumor regression.[1]
FOLFIRINOX KPC Mouse Model Study
-
Animal Model: Genetically engineered KPC mice, which spontaneously develop pancreatic ductal adenocarcinoma that recapitulates human disease.
-
Treatment: FOLFIRINOX was administered intravenously. A study also investigated the combination of FOLFIRINOX with a hedgehog pathway inhibitor.[8]
-
Endpoints: Tumor growth was monitored, and in some studies, changes in the tumor microenvironment were assessed.[2]
Gemcitabine and nab-Paclitaxel KPC Mouse Model Study
-
Animal Model: KPC mice.
-
Treatment: Gemcitabine and nab-paclitaxel were administered, with some studies exploring altered dosing schedules to optimize efficacy.[4]
-
Endpoints: Tumor size, metastasis, and intratumoral drug levels were measured.[3]
Doxorubicin and Paclitaxel/Cisplatin TNBC Xenograft/Spheroid Studies
-
Models: Subcutaneous xenografts in immunodeficient mice and 3D multicellular spheroids.[5][10]
-
Treatment: Doxorubicin and paclitaxel or cisplatin were administered in various combinations and formulations (free drug vs. nanoparticles).[5]
-
Endpoints: Tumor growth inhibition in xenografts and inhibition of spheroid outgrowth were measured.[5]
Experimental Workflow
Figure 3: Preclinical Xenograft Workflow
Comparative Safety and Toxicity (Preclinical)
Summary and Conclusion
This comparative analysis, based on available preclinical data, highlights the distinct mechanisms of action of the IAP antagonist this compound and standard chemotherapy combinations. This compound demonstrates a targeted approach by inducing TNFα-dependent apoptosis, showing promising single-agent activity in a pancreatic cancer xenograft model.[1]
Standard chemotherapy regimens like FOLFIRINOX and gemcitabine with nab-paclitaxel show significant tumor growth inhibition in robust preclinical models of pancreatic cancer.[2][3] Similarly, anthracycline and taxane-based combinations are effective in preclinical models of triple-negative breast cancer.[5][6]
A direct comparison of efficacy is challenging due to the lack of head-to-head studies. The preclinical data for this compound is currently limited, and no clinical data has been identified. Future research, including direct comparative preclinical studies and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound relative to and in combination with standard chemotherapy regimens. The development of novel therapeutic strategies, such as the combination of targeted agents like this compound with standard chemotherapy, holds promise for improving outcomes in these challenging cancers.
References
- 1. This compound, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATR inhibition potentiates FOLFIRINOX cytotoxic effect in models of pancreatic ductal adenocarcinoma by remodelling the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nab-paclitaxel potentiates gemcitabine activity by reducing cytidine deaminase levels in a mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered Gemcitabine and Nab-paclitaxel Scheduling Improves Therapeutic Efficacy Compared to Standard Concurrent Treatment in Pre-clinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth Inhibition of Triple-Negative Breast Cancer: The Role of Spatiotemporal Delivery of Neoadjuvant Doxorubicin and Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in Doxorubicin-based nano-drug delivery system in triple negative breast cancer [frontiersin.org]
- 7. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. A Phase I Study of FOLFIRINOX Plus IPI-926, a Hedgehog Pathway Inhibitor, for Advanced Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Editorial: Adverse Effects of Cancer Chemotherapy: Anything New to Improve Tolerance and Reduce Sequelae? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical profile of cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
Validating the Critical Role of TNFα in T-3256336-Mediated Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the IAP antagonist T-3256336 and its TNFα-dependent mechanism of action in inducing apoptosis. Experimental data is presented to validate its role, alongside a comparison with other IAP antagonists, Birinapant and LCL161. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development in cancer therapeutics.
Executive Summary
This compound is a novel, orally available small molecule Inhibitor of Apoptosis (IAP) protein antagonist with demonstrated anti-tumor activity.[1] This guide consolidates preclinical data confirming that the apoptotic efficacy of this compound is critically dependent on the presence of Tumor Necrosis Factor-alpha (TNFα). In vitro, cancer cell lines with low endogenous TNFα expression are resistant to this compound alone but become highly sensitive upon co-stimulation with exogenous TNFα.[1] In vivo, this compound induces tumor regression and is accompanied by an increase in systemic TNFα levels.[1] Neutralization of TNFα significantly attenuates this anti-tumor effect, underscoring the dual mechanism of this compound: enhancing systemic TNFα and sensitizing tumor cells to TNFα-mediated apoptosis.[1]
Data Presentation: this compound and Comparators
The following tables summarize the performance of this compound in comparison to other IAP antagonists, Birinapant and LCL161.
Table 1: In Vitro IC50 Values of IAP Antagonists in Cancer Cell Lines
| Compound | Cell Line | IC50 (Single Agent) | IC50 (+ TNFα) | Fold Sensitization |
| This compound | PANC-1 (Pancreatic) | > 10 µM | 1.8 nM | >5500 |
| Birinapant | UMSCC-1 (HNSCC) | > 1 µM | 45 nM | >22 |
| Birinapant | UMSCC-11B (HNSCC) | > 1 µM | 42 nM | >23 |
| Birinapant | UMSCC-46 (HNSCC) | 9.5 nM | 0.72 nM | 13.2 |
| LCL161 | L929 JAK2V617F (Fibrosarcoma) | 0.45 µM | Not Specified | Not Applicable |
Data for this compound is extrapolated from findings indicating its limited single-agent activity in low-TNFα expressing cells like PANC-1 and potent activity with exogenous TNFα.[1] Data for Birinapant is from a study on HNSCC cell lines with 20 ng/mL TNFα.[2]
Table 2: In Vivo Anti-Tumor Efficacy in PANC-1 Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Change in Systemic TNFα |
| Vehicle Control | - | 0 | Baseline |
| This compound | Oral administration | Significant tumor regression | Increased |
| This compound + TNFα Neutralizing Antibody | Oral administration | Attenuated tumor regression | Neutralized |
This table summarizes the findings from the PANC-1 mouse xenograft model where this compound administration led to tumor regression, an effect that was diminished by TNFα neutralization.[1]
Signaling Pathways and Experimental Workflows
This compound and TNFα-Mediated Apoptosis Pathway
This compound, as an IAP antagonist, inhibits cellular Inhibitor of Apoptosis Proteins (cIAPs). In the context of TNFα signaling, cIAPs (cIAP1 and cIAP2) act as E3 ubiquitin ligases that ubiquitinate RIP1 (Receptor-Interacting Protein 1), leading to the activation of the pro-survival NF-κB pathway. By inhibiting cIAPs, this compound prevents the ubiquitination of RIP1. This shifts the balance of the TNFα signaling cascade from survival to apoptosis. De-ubiquitinated RIP1 can then form a complex with FADD (Fas-Associated Death Domain) and Caspase-8, leading to the activation of the caspase cascade and subsequent apoptosis.
Experimental Workflow: Validating TNFα Dependence
The validation of this compound's reliance on TNFα involves a series of in vitro and in vivo experiments. This workflow illustrates the key steps taken to establish this mechanism.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, with and without a constant concentration of recombinant TNFα (e.g., 10 ng/mL).
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values using a dose-response curve fitting software.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound +/- TNFα for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Caspase Activity Assay
-
Objective: To measure the activity of key executioner caspases (e.g., Caspase-3/7).
-
Procedure:
-
Seed cells in a 96-well plate and treat as described for the viability assay.
-
After the treatment period, add a luminogenic caspase substrate (e.g., containing the DEVD sequence for Caspase-3/7).
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. The luminescence is proportional to the amount of active caspase.
-
4. PANC-1 Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and its dependence on TNFα.
-
Procedure:
-
Subcutaneously inject PANC-1 cells into the flank of immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, this compound, this compound + anti-TNFα antibody).
-
Administer this compound orally according to the desired dosing schedule.
-
Administer the TNFα neutralizing antibody (e.g., via intraperitoneal injection) as required.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, collect blood samples for systemic cytokine analysis by ELISA or multiplex assay.
-
Excise tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Conclusion
References
- 1. This compound, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor Necrosis Factor Alpha-Induced Apoptosis Requires p73 and c-ABL Activation Downstream of RB Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of T-3256336 with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the synergistic potential of T-3256336, a novel small molecule Inhibitor of Apoptosis Protein (IAP) antagonist, when combined with immunotherapy. By leveraging preclinical data from analogous IAP antagonists and outlining detailed experimental protocols, this document serves as a resource for designing and evaluating novel combination cancer therapies.
Introduction to this compound and Rationale for Immunotherapy Combination
This compound is an orally available small molecule that antagonizes Inhibitor of Apoptosis Proteins (IAPs). While its efficacy as a monotherapy is limited in vitro, preclinical studies have shown that this compound induces tumor regression in vivo by increasing systemic levels of cytokines, including Tumor Necrosis Factor-alpha (TNFα), and sensitizing tumor cells to TNFα-mediated apoptosis.[1] This mechanism of action provides a strong rationale for combining this compound with immunotherapies, particularly immune checkpoint inhibitors, to enhance anti-tumor immune responses.
The central hypothesis is that this compound-induced immunogenic cell death will lead to an influx of tumor antigens and pro-inflammatory cytokines in the tumor microenvironment. This, in turn, can prime an anti-tumor T-cell response that can be further unleashed by immune checkpoint blockade.
Comparative Analysis of IAP Antagonists in Combination with Anti-PD-1 Therapy
While specific data on this compound in combination with immunotherapy is not yet publicly available, extensive research on other IAP antagonists (also known as SMAC mimetics) provides a strong basis for comparison and prediction of synergistic effects. The following tables summarize key preclinical findings for various IAP antagonists when combined with anti-PD-1 antibodies.
Table 1: Preclinical Efficacy of IAP Antagonist and Anti-PD-1 Combination Therapy
| IAP Antagonist | Cancer Model | Key Findings | Reference |
| LCL161 | MC38 Colon Carcinoma (Syngeneic Mouse) | Combination therapy showed synergistic anti-tumor activity, independent of single-agent efficacy.[2] | [2] |
| Birinapant | Glioblastoma (Syngeneic Mouse) | Combination with anti-PD-1 promoted tumor immunity, an effect dependent on CD8+ T cells and TNF. | [3] |
| APG-1387 | MC38 Colon Carcinoma, ID8 Ovarian Cancer (Syngeneic Mouse) | Synergistic anti-tumor effects observed, with the combination significantly inhibiting tumor growth and increasing survival.[4][5] | [4][5] |
| Tolinapant | Head and Neck Squamous Cell Carcinoma (Syngeneic Mouse) | A majority of tumor-bearing mice were cured when tolinapant was combined with radiation and anti-PD-1 therapy.[1] | [1] |
Table 2: Immunomodulatory Effects of IAP Antagonist and Anti-PD-1 Combination Therapy
| IAP Antagonist | Cancer Model | Immunomodulatory Effects | Reference |
| LCL161 | MC38 Colon Carcinoma | Elevation of gene signatures for T cells, dendritic cells, cytokines, and chemokines in tumor tissues.[2] | [2] |
| Birinapant | Glioblastoma | Increased expansion of CD8+ T cells and a decrease in regulatory T cells (Tregs). | [3] |
| APG-1387 | MC38 Colon Carcinoma | Upregulated tumor-infiltrating CD3+ and CD8+ T cells and decreased Treg cell population.[6] | [6] |
| Xevinapant | Head and Neck Squamous Cell Carcinoma | Tumors showed higher infiltration by CD8+ T cells and higher expression of PD-1/PD-L1.[1] | [1] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and a potential experimental approach, the following diagrams are provided in Graphviz DOT language.
References
- 1. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Immuno-Modulatory Effects of Inhibitor of Apoptosis Protein Antagonists in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of Smac mimetic APG-1387 with anti-PD-1 antibody are attributed to increased CD3 + NK1.1 + cell recruitment secondary to induction of cytokines from tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of T-3256336 and Next-Generation IAP Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Inhibitor of Apoptosis Proteins (IAPs) have emerged as critical regulators of programmed cell death, making them compelling targets for novel anti-cancer agents. This guide provides a comprehensive benchmark of the IAP inhibitor T-3256336 against two next-generation IAP antagonists: ASTX660 and APG-1387. The following sections detail their mechanisms of action, comparative in vitro and in vivo efficacy, and the experimental protocols utilized for their evaluation.
Introduction to IAP Inhibition
Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that suppress apoptosis, or programmed cell death, through the inhibition of caspases and modulation of NF-κB signaling pathways. Their overexpression is a common feature in many cancers, contributing to tumor survival, proliferation, and resistance to conventional therapies. Small molecule IAP inhibitors, often referred to as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, function by antagonizing IAPs, thereby restoring the apoptotic potential of cancer cells.
This compound is a potent, orally active small molecule inhibitor of both cellular IAP1 (cIAP1) and X-linked IAP (XIAP). Its mechanism of action involves the induction of systemic TNFα, which sensitizes tumor cells to apoptosis.
ASTX660 (Tolinapant) is a non-peptidomimetic, dual antagonist of cIAP1/2 and XIAP. It has demonstrated the ability to induce TNFα-dependent apoptosis in cancer cell lines and inhibit tumor growth in preclinical models.
APG-1387 (Dasminapant) is a bivalent SMAC mimetic that potently antagonizes multiple IAP family members, including XIAP, cIAP1, and cIAP2. It has shown significant antitumor activity as a single agent and in combination with other therapies.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound, ASTX660, and APG-1387, providing a basis for a comparative assessment of their preclinical performance.
Table 1: In Vitro Potency of IAP Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | cIAP1 | Biochemical | 1.3 | [1][2] |
| XIAP | Biochemical | 200 | [1][2] | |
| ASTX660 | cIAP1 (BIR3) | Biochemical | < 12 | [3] |
| XIAP (BIR3) | Biochemical | < 40 | [3] | |
| cIAP1 Degradation | Cellular (MDA-MB-231) | 0.22 | [4] | |
| XIAP Blockade | Cellular | 2.8 | ||
| APG-1387 | Pan-IAP | Cellular | Not explicitly reported in nM, but potent degradation of cIAP1/2 and XIAP demonstrated. | [5][6][7] |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | PANC-1 Xenograft | Not specified | Tumor regression as a single agent.[8] | |
| MDA-MB-231-Luc Xenograft | 30, 100 mg/kg; p.o. | 53% and 62% TGI, respectively.[1] | ||
| ASTX660 | MDA-MB-231 Xenograft | Orally, dose and schedule not specified | Inhibited tumor growth.[3][9] | |
| A375 Xenograft | Orally, dose and schedule not specified | Inhibited tumor growth.[3][9] | ||
| APG-1387 | SKOV3 Ovarian Xenograft | 1, 3, 10 mg/kg | Significant tumor growth inhibition.[1] | |
| HCCLM3 Liver Xenograft | 20 mg/kg; i.p. every 3 days for 4 weeks | Some anti-tumor effect as monotherapy.[5] | ||
| MC38 Colon Syngeneic | Not specified | Inhibited tumor growth as a single agent.[10] |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanism of action and evaluation of these IAP inhibitors.
Caption: IAP Inhibitor Signaling Pathway Diagram.
Caption: IAP Inhibitor Experimental Workflow Diagram.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing and conducting their own comparative studies.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay for IAP-Ligand Interaction
Objective: To determine the binding affinity (IC50) of IAP inhibitors to the BIR domains of cIAP1 and XIAP.
Materials:
-
GST-tagged human cIAP1 or XIAP BIR3 domain
-
Biotinylated SMAC peptide ligand
-
HTRF donor (e.g., anti-GST antibody labeled with Terbium cryptate)
-
HTRF acceptor (e.g., Streptavidin-d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1% BSA)
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the IAP inhibitor in the assay buffer.
-
In a 384-well plate, add 2 µL of the diluted inhibitor or vehicle control (DMSO).
-
Add 2 µL of the GST-tagged IAP protein to each well.
-
Add 2 µL of the biotinylated SMAC ligand to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Prepare a premixed solution of the HTRF donor and acceptor reagents in the assay buffer.
-
Add 4 µL of the premixed HTRF reagents to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the inhibitor concentration to determine the IC50.[11][12]
CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To assess the cytotoxic effects of IAP inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
IAP inhibitor stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the IAP inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the diluted inhibitor or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence values against the inhibitor concentration to determine the IC50.[11][13][14][15]
Human Tumor Xenograft Model in Immunocompromised Mice
Objective: To evaluate the in vivo anti-tumor efficacy of IAP inhibitors.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
IAP inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells to the desired confluency and harvest them.
-
Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the IAP inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.[2][8][16][17][18][19][20][21][22]
Conclusion
This compound, ASTX660, and APG-1387 are all potent IAP inhibitors with demonstrated preclinical anti-cancer activity. This compound and ASTX660 show strong, low nanomolar inhibition of cIAP1, with ASTX660 also exhibiting potent XIAP antagonism. APG-1387 acts as a pan-IAP antagonist, effectively inducing the degradation of multiple IAP family members. All three compounds have shown promising in vivo efficacy in various xenograft models. The choice of which inhibitor to advance for a specific cancer type may depend on the particular IAP expression profile of the tumor and the desired therapeutic window. The experimental protocols provided herein offer a standardized framework for the head-to-head comparison of these and other emerging IAP inhibitors, facilitating informed decision-making in the drug development process.
References
- 1. Novel smac mimetic APG-1387 elicits ovarian cancer cell killing through TNF-alpha, Ripoptosome and autophagy mediated cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The SMAC Mimetic APG-1387 Sensitizes Immune-Mediated Cell Apoptosis in Hepatocellular Carcinoma [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2018: ASTX660, a Novel Non-peptidomimetic Antagonist of cIAP1/2 and XIAP, Potently Induces TNFα-Dependent Apoptosis in Cancer Cell Lines and Inhibits Tumor Growth. – Astex [astx.com]
- 10. Synergistic effects of Smac mimetic APG-1387 with anti-PD-1 antibody are attributed to increased CD3 + NK1.1 + cell recruitment secondary to induction of cytokines from tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 12. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. promega.com [promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 17. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 20. researchgate.net [researchgate.net]
- 21. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of T-3256336: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal procedures for T-3256336, a potent and orally active cIAP1 and XIAP inhibitor used in cancer research.
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the disposal of research-grade chemical compounds with unknown specific hazards. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Core Disposal Principles
The primary objective in disposing of this compound is to prevent its release into the environment and to mitigate any potential harm to human health. This is achieved through a systematic process of waste identification, segregation, containment, and transfer to a licensed hazardous waste disposal facility.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and contaminated labware (e.g., pipette tips, centrifuge tubes).
-
Liquid Waste: This category comprises solutions containing this compound, such as stock solutions, experimental dilutions, and rinsate from cleaning contaminated glassware.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be segregated into designated sharps containers.
2. Containerization and Labeling:
-
Use only approved, chemically compatible hazardous waste containers.
-
Ensure containers are in good condition and have secure, leak-proof lids.
-
Clearly label each waste container with "Hazardous Waste," the full chemical name ("this compound"), the CAS number ("1266227-69-3"), the approximate concentration and quantity, and the date of accumulation.
-
Never mix incompatible waste streams in the same container.
3. Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The SAA should be under the control of the laboratory personnel and away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
4. Disposal Request and Pickup:
-
Once a waste container is full or is no longer being added to, submit a hazardous waste pickup request to your institution's EHS department.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
Quantitative Data Summary
Due to the absence of a specific SDS, detailed quantitative data for this compound is limited. The following table summarizes generally relevant information for handling and disposal.
| Parameter | Value/Information | Source/Note |
| Chemical Name | This compound | Research Chemical |
| CAS Number | 1266227-69-3 | Chemical Abstracts Service |
| Physical Form | Solid (presumed) | General for research compounds |
| Primary Hazard | Biologically active compound; potential hazards not fully characterized. | Precautionary Principle |
| Waste Category | Chemical Hazardous Waste | Based on biological activity |
Experimental Protocols Cited
The disposal procedures outlined are based on standard protocols for the management of hazardous chemical waste in a laboratory setting, as recommended by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these general yet crucial safety and logistical procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's EHS department for guidance tailored to your specific location and facilities.
Personal protective equipment for handling T-3256336
Extensive searches for "T-3256336" did not yield specific information regarding its safety, handling, or disposal. The identifier "this compound" does not correspond to a readily identifiable chemical or substance in publicly available safety and chemical databases. The information provided below is based on general best practices for handling potentially hazardous, uncharacterized research materials.
General Personal Protective Equipment (PPE) Recommendations
Without specific data for this compound, a conservative approach to PPE is required. The following table summarizes general PPE guidelines applicable for handling unknown research compounds. The appropriate level of protection should be determined by a qualified safety professional based on a site-specific risk assessment.
| PPE Category | Minimum Recommended Protection | Enhanced Precautions (Based on Risk Assessment) |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Chemical-resistant gloves (e.g., butyl rubber, Viton™) specific to the chemical class if known |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Body Protection | Laboratory coat | Chemical-resistant apron or a disposable suit (e.g., Tyvek®) |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood | A properly fitted respirator (e.g., N95, half-mask, or full-face) may be necessary if there is a risk of aerosolization or if work is conducted outside of a fume hood. |
Operational and Disposal Plans
Handling: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Avoid direct contact with the substance.[2] Do not eat, drink, or smoke in the work area.[1]
Storage: Store this compound in a tightly sealed, clearly labeled container.[1] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials. The specific incompatibilities for this compound are unknown.
Spill Management: In the event of a spill, evacuate the area and prevent unauthorized entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and clean the spill site thoroughly.
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.
Experimental Workflow for Handling an Unknown Compound
The following diagram illustrates a general workflow for safely handling an uncharacterized substance like this compound.
Disclaimer: The information provided is based on general laboratory safety principles and is not a substitute for a formal, substance-specific safety assessment. It is imperative to consult with your institution's Environmental Health and Safety (EH&S) department for guidance on the safe handling and disposal of any uncharacterized material.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
